molecular formula C14H12ClN B11952975 p-Chlorobenzylidene-(3-methylphenyl)-amine CAS No. 99484-19-2

p-Chlorobenzylidene-(3-methylphenyl)-amine

Cat. No.: B11952975
CAS No.: 99484-19-2
M. Wt: 229.70 g/mol
InChI Key: INDRVKPWDCDORT-UHFFFAOYSA-N
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Description

p-Chlorobenzylidene-(3-methylphenyl)-amine is a Schiff base compound characterized by the presence of an azomethine (-C=N-) functional group . This class of compounds is easily synthesized via a condensation reaction and is the subject of significant research interest due to its wide range of potential pharmaceutical applications . Schiff bases are investigated for diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer effects . The molecular structure, which features both a chlorophenyl and a tolyl group, contributes to its specific stereo-electronic properties, making it a valuable scaffold in medicinal chemistry and drug discovery research . The compound's physicochemical properties, such as a calculated boiling point of 697.15 K and a high logP value indicating lipophilicity, are important factors for its behavior in experimental systems . Researchers utilize this compound in various fields, including the development of novel therapeutic agents and as a ligand for synthesizing coordination complexes with biological activity . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

99484-19-2

Molecular Formula

C14H12ClN

Molecular Weight

229.70 g/mol

IUPAC Name

1-(4-chlorophenyl)-N-(3-methylphenyl)methanimine

InChI

InChI=1S/C14H12ClN/c1-11-3-2-4-14(9-11)16-10-12-5-7-13(15)8-6-12/h2-10H,1H3

InChI Key

INDRVKPWDCDORT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N=CC2=CC=C(C=C2)Cl

Origin of Product

United States

Advanced Spectroscopic and Structural Characterization of P Chlorobenzylidene 3 Methylphenyl Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal intensities in both one- and two-dimensional spectra, a complete structural assignment of p-Chlorobenzylidene-(3-methylphenyl)-amine can be achieved.

The ¹H NMR spectrum provides a map of the different proton environments in a molecule. For this compound, distinct signals are expected for the imine proton, the aromatic protons on both phenyl rings, and the methyl group protons.

The most characteristic signal in the spectrum is that of the imine proton (-CH=N-). In similar Schiff bases, this proton is highly deshielded and typically appears as a singlet in the range of δ 8.3–8.8 ppm researchgate.net. The aromatic protons of the p-chlorobenzylidene ring are expected to appear as two doublets due to ortho- and meta-coupling, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the imine group would be more deshielded than those meta to it. The protons on the 3-methylphenyl ring would exhibit a more complex splitting pattern due to their meta and para relationships. The methyl (-CH₃) group protons are expected to appear as a sharp singlet in the upfield region, typically around δ 2.3–2.4 ppm.

Based on analysis of the closely related N-(2,4-dichlorobenzylidene)-3-methylbenzenamine, the predicted assignments are detailed in the table below researchgate.net. The removal of the ortho-chlorine atom would likely cause a slight upfield shift for the nearby aromatic protons and the imine proton.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound Data is inferred from the analysis of the analogous compound N-(2,4-dichlorobenzylidene)-3-methylbenzenamine. researchgate.net

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
Imine H (-CH=N-)~8.75Singlet (s)
Aromatic CH (p-chlorobenzylidene ring)~7.90Doublet (d)
Aromatic CH (p-chlorobenzylidene ring)~7.50Doublet (d)
Aromatic CH (3-methylphenyl ring)~7.35Triplet (t)
Aromatic CH (3-methylphenyl ring)~7.10Multiplet (m)
Aromatic CH (3-methylphenyl ring)~7.05Multiplet (m)
Methyl H (-CH₃)~2.38Singlet (s)

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information on their electronic state. The imine carbon (-CH=N-) is particularly noteworthy, typically resonating in the δ 158–162 ppm region researchgate.net. The aromatic carbons will appear in the typical range of δ 110–155 ppm. The carbon atom bonded to the chlorine (C-Cl) will be shifted downfield, while the quaternary carbons of the benzene rings will show distinct chemical shifts. The methyl carbon provides a characteristic signal in the upfield region, generally around δ 21 ppm researchgate.net.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound Data is inferred from the analysis of the analogous compound N-(2,4-dichlorobenzylidene)-3-methylbenzenamine. researchgate.net

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Imine C (-CH=N-)~159.0
Quaternary C (C-N)~148.0
Quaternary C (C-CH=N)~134.5
Quaternary C (C-Cl)~138.0
Quaternary C (C-CH₃)~139.5
Aromatic CH120.0 - 131.0
Methyl C (-CH₃)~21.4

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. In the COSY spectrum of this compound, cross-peaks would be observed between the coupled aromatic protons on each of the phenyl rings, confirming their relative positions. No cross-peak would be expected for the imine proton or the methyl protons, as they are singlets with no adjacent proton neighbors sdsu.edu.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached princeton.edunih.gov. The HSQC spectrum would definitively link each aromatic proton signal to its corresponding carbon signal. For example, the singlet at ~2.38 ppm in the ¹H spectrum would show a correlation to the carbon signal at ~21.4 ppm in the ¹³C spectrum, confirming the assignment of the methyl group researchgate.net.

These 2D techniques, used in conjunction, allow for a complete and confident assignment of the complex ¹H and ¹³C NMR spectra, solidifying the structural confirmation of the compound.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational modes.

The FT-IR spectrum is used to identify the key functional groups within this compound. The most prominent and diagnostic absorption band for a Schiff base is the C=N (imine) stretching vibration, which is expected to appear as a strong band in the 1615-1630 cm⁻¹ region researchgate.netijcrcps.com. Other significant vibrations include the C-H stretching of the aromatic rings (above 3000 cm⁻¹) and the methyl group (below 3000 cm⁻¹), aromatic C=C stretching vibrations (typically in the 1450-1600 cm⁻¹ range), and the C-Cl stretching vibration, which is expected in the fingerprint region around 750 cm⁻¹ researchgate.net.

Table 3: Predicted FT-IR Vibrational Frequencies for this compound Data is inferred from the analysis of analogous compounds. researchgate.netijcrcps.comresearchgate.net

Vibrational ModePredicted Frequency Range (cm⁻¹)Intensity
Aromatic C-H Stretch3100 - 3000Medium-Weak
Aliphatic C-H Stretch (-CH₃)2980 - 2850Medium-Weak
Imine C=N Stretch1630 - 1615Strong
Aromatic C=C Stretch1600 - 1450Medium-Strong
C-N Stretch1350 - 1250Medium
C-Cl Stretch800 - 700Strong

Raman spectroscopy provides complementary information to FT-IR. Vibrations that are symmetric and involve a change in polarizability, such as C=C and C=N stretching, often give strong Raman signals. The FT-Raman spectrum of this compound would be expected to show a strong band for the C=N stretch, similar to its IR absorption. The aromatic ring "breathing" modes are also typically strong in Raman spectra.

Mass Spectrometry Techniques

Mass spectrometry serves as a cornerstone for the molecular characterization of synthetic compounds, offering precise information on mass and purity.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for unequivocally confirming the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. For this compound (C₁₄H₁₂ClN), the theoretical exact mass can be calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ³⁵Cl, ¹⁴N).

This calculated exact mass provides a definitive target for HRMS analysis. In a typical experiment, the compound would be ionized, commonly using electrospray ionization (ESI), to produce a protonated molecule [M+H]⁺. The mass analyzer would then measure the m/z of this ion to four or more decimal places. A measured mass that matches the theoretical value within a narrow tolerance (typically < 5 ppm) provides strong evidence for the compound's elemental formula, confirming its identity.

Table 1: Theoretical Exact Mass for HRMS Analysis of this compound
Molecular FormulaIon SpeciesTheoretical Exact Mass (Da)
C₁₄H₁₂ClN[M+H]⁺230.0731

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment

Liquid chromatography-mass spectrometry (LC-MS) is a powerful hybrid technique used to separate components of a mixture and identify them based on their mass. It is a standard method for assessing the purity of synthesized compounds like this compound.

In this technique, a solution of the compound is injected into a high-performance liquid chromatography (HPLC) system. The sample travels through a column (e.g., a Purospher RP-18e column) where it interacts with the stationary phase. researchgate.net By varying the composition of the mobile phase, components of the mixture are separated based on their differing affinities for the column material. For aromatic amines, reversed-phase chromatography is common. researchgate.net

As the separated components elute from the column, they are introduced into the mass spectrometer. The MS detector generates a chromatogram, plotting signal intensity versus retention time. A pure sample of this compound would ideally show a single, sharp peak at a characteristic retention time. The presence of other peaks would indicate impurities, such as unreacted starting materials (p-chlorobenzaldehyde and 3-methylaniline) or side products. The mass spectrometer can then be used to identify these impurities by determining their mass-to-charge ratios. LC-MS/MS methods can provide even greater specificity and sensitivity for quantitative analysis. nih.govfrag-den-staat.de

X-ray Diffraction Studies

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides invaluable information on molecular conformation, bond lengths, bond angles, and the nature of intermolecular interactions that govern the crystal packing.

Single Crystal X-ray Diffraction for Solid-State Molecular Conformation

Single-crystal X-ray diffraction (SCXRD) allows for the precise determination of a molecule's structure in the solid state. Although a crystal structure for the specific title compound is not available in the reviewed literature, analysis of closely related substituted benzylideneanilines, such as N-[(E)-4-Chlorobenzylidene]-2,3-dimethylaniline, provides significant insight into the likely conformation. nih.govresearchgate.net

Benzylideneaniline derivatives are typically non-planar. The key conformational features are the dihedral angles between the two aromatic rings (the p-chlorophenyl ring and the 3-methylphenyl ring) and the central C=N imine bridge. In the analogue N-[(E)-4-Chlorobenzylidene]-2,3-dimethylaniline, the dihedral angle between the p-chlorobenzaldehyde ring and the 2,3-dimethylaniline ring is 51.48 (4)°. nih.govresearchgate.net A similar significant twist is expected for this compound due to steric hindrance, which prevents the molecule from adopting a planar conformation. The conformation around the C=N bond is typically found to be trans (or E). nih.gov

Table 2: Representative Crystallographic Data for an Analogous Benzylideneaniline Compound, N-[(E)-4-Chlorobenzylidene]-2,3-dimethylaniline nih.govresearchgate.net
ParameterValue
FormulaC₁₅H₁₄ClN
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)12.8981 (4)
b (Å)7.7999 (2)
c (Å)15.0449 (5)
β (°)119.315 (2)
Volume (ų)1319.75 (7)
Dihedral Angle between Rings (°)51.48 (4)

Crystal Packing Analysis and Intermolecular Interactions

The arrangement of molecules within a crystal, known as crystal packing, is directed by a network of intermolecular interactions. In Schiff bases like this compound, which lack strong hydrogen bond donors, the packing is typically governed by weaker forces such as van der Waals forces and C–H···π interactions. nih.govresearchgate.net

In the crystal structure of N-[(E)-4-Chlorobenzylidene]-2,3-dimethylaniline, C–H···π interactions are noted as helping to establish the crystal packing. researchgate.net These interactions involve a hydrogen atom from one molecule interacting with the electron cloud of an aromatic ring on a neighboring molecule. The presence of the chlorine and methyl substituents on the phenyl rings of the title compound will influence the electrostatic potential of the molecules and direct how they arrange themselves to maximize attractive forces and achieve an energetically stable, close-packed structure. The study of these non-covalent interactions is crucial for understanding the physical properties of the solid material. rsc.orgmdpi.com

Isomorphous System Analysis with Related Benzylideneanilines

Isomorphism occurs when different chemical compounds crystallize in the same or very similar structures. The study of isomorphous systems in benzylideneanilines reveals fundamental principles of crystal engineering. A classic example is the isomorphous pair p-chloro-N-(p-methylbenzylidene)aniline and p-methyl-N-(p-chlorobenzylidene)aniline. iucr.org These compounds are chemically distinct but have similar molecular shapes and volumes due to the comparable van der Waals radii of the chloro and methyl groups.

This similarity allows them to crystallize with nearly identical unit cell dimensions and packing arrangements. iucr.org Such systems are often prone to disorder. In the case of these hetero-disubstituted benzylideneanilines, three types of disorder can be observed:

Positional Disorder: The central imine bridge atoms (-CH=N-) can be disordered.

Orientational Disorder: This is superimposed on positional disorder where the bridge atoms occupy different positions with varying occupancy.

Substitutional Disorder: The chloro and methyl substituents at the ends of the molecules can be interchanged within the crystal lattice due to their steric similarity. iucr.org

Analyzing whether this compound forms isomorphous systems with other benzylideneanilines, particularly those with similar substituents, could provide deeper insights into the factors controlling crystal packing and potentially allow for the creation of solid solutions with tailored properties. However, studies have shown that isomorphism can be rare even between structurally similar "bridge-flipped" isomers (e.g., R-CH=N-R′ vs. R-N=CH-R′), as subtle differences in molecular conformation can lead to entirely different packing arrangements. stthomas.edu

Computational Chemistry Investigations of P Chlorobenzylidene 3 Methylphenyl Amine

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. By simulating the interactions between molecules over time, MD can provide detailed insights into the dynamic behavior of chemical systems.

The conformational flexibility of Schiff bases is crucial for their function, particularly in biological systems and crystal engineering. Aromatic Schiff bases, like the subject compound, possess multiple rotatable bonds, leading to a variety of possible conformations. The rotation around the C-N single bond and the bonds connecting the aryl rings to the imine group are of particular interest.

MD simulations can track the dihedral angles of these rotatable bonds over time in a simulated solvent environment, revealing the most stable conformations and the energy barriers between them. For instance, studies on similar quadridentate Schiff base ligands have shown that even minor changes in coordination geometries can lead to significant conformational differences due to the high flexibility of the ligands. rsc.org The simulations can reveal how the molecule folds and adapts its shape in response to its environment. This dynamic behavior is essential for understanding how the molecule might interact with other molecules or biological targets. For example, in related systems, MD simulations have elucidated how loop dynamics and induced-fit mechanisms are triggered upon substrate binding. nih.gov

The choice of solvent can dramatically influence the structure, stability, and reactivity of a solute molecule. nih.gov MD simulations explicitly model the solvent molecules, allowing for a detailed analysis of solute-solvent interactions. These interactions include hydrogen bonding, van der Waals forces, and electrostatic interactions.

For aromatic Schiff bases, the polarity of the solvent can affect the equilibrium between different conformers. In polar solvents, conformations with a larger dipole moment may be stabilized. Conversely, nonpolar solvents might favor more compact, folded structures to minimize unfavorable interactions with the solvent. Studies on related aromatic systems have shown that the association of molecules is often driven by hydrophobic interactions in polar solvents. researchgate.net The presence of explicit solvent molecules in a simulation can also mediate reactions by stabilizing transition states, for example, through hydrogen bonding, which can significantly lower the activation energy barrier. nih.gov

Quantum Chemical Descriptors for Reactivity Prediction

Quantum chemical descriptors are numerical values derived from quantum mechanical calculations that help in predicting the chemical reactivity and properties of molecules. These descriptors are fundamental in quantitative structure-activity relationship (QSAR) studies.

Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy (ELUMO) relates to its ability to accept electrons (electrophilicity). nih.gov The energy gap between HOMO and LUMO (ΔE = ELUMO - EHOMO) is an indicator of the molecule's chemical stability and reactivity. mdpi.com A small energy gap suggests that the molecule is more reactive. mdpi.com

Other important descriptors include:

Ionization Potential (I): The energy required to remove an electron from a molecule (I ≈ -EHOMO). mdpi.com

Electron Affinity (A): The energy released when an electron is added to a molecule (A ≈ -ELUMO). mdpi.com

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution (η = (I - A) / 2). mdpi.com

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η), indicating how easily the molecule's electron cloud can be polarized. mdpi.com

Electronegativity (χ): The power of an atom or molecule to attract electrons (χ = (I + A) / 2).

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile (ω = χ² / 2η).

DescriptorFormulaSignificance
HOMO Energy (EHOMO)-Electron-donating ability (nucleophilicity)
LUMO Energy (ELUMO)-Electron-accepting ability (electrophilicity)
Energy Gap (ΔE)ELUMO - EHOMOChemical reactivity and stability
Ionization Potential (I)-EHOMOEnergy to remove an electron
Electron Affinity (A)-ELUMOEnergy released when gaining an electron
Chemical Hardness (η)(I - A) / 2Resistance to change in electron distribution

Advanced Computational Methods for Reaction Mechanisms (e.g., DFT Mechanistic Studies)

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. It is widely employed to study reaction mechanisms by calculating the energies of reactants, products, intermediates, and transition states.

For the formation of a Schiff base like p-Chlorobenzylidene-(3-methylphenyl)-amine from p-chlorobenzaldehyde and 3-methylaniline, a DFT study would typically investigate a two-step mechanism:

Carbinolamine formation: The nucleophilic attack of the amine nitrogen on the carbonyl carbon of the aldehyde, leading to the formation of a tetrahedral intermediate called a carbinolamine.

Dehydration: The elimination of a water molecule from the carbinolamine to form the final imine product.

DFT calculations can determine the activation energies for each step, identifying the rate-determining step of the reaction. researchgate.net For similar reactions, the dehydration of the carbinolamine is often found to be the rate-determining step. researchgate.net The calculations can also reveal the role of catalysts or solvent molecules in facilitating proton transfers, which are often crucial for the reaction to proceed. nih.gov For instance, studies have shown that the spatial arrangement of functional groups can allow for intramolecular proton transfers, significantly reducing energy barriers. nih.gov

By mapping the entire potential energy surface of the reaction, DFT provides a detailed understanding of the reaction pathway and the factors that control its efficiency and selectivity. For example, in a study on the reaction of isophorondiamine, DFT calculations correctly predicted that the reaction would occur at the amine group with less steric hindrance by comparing the activation energies of the competing pathways. journaleras.com

Reaction StepDescriptionKey Information from DFT
Carbinolamine FormationNucleophilic attack of the amine on the aldehyde.Energy of the transition state, stability of the carbinolamine intermediate.
DehydrationElimination of a water molecule from the carbinolamine.Activation energy, identification of the rate-determining step.

In Vitro Biological Activity Mechanisms of P Chlorobenzylidene 3 Methylphenyl Amine and Analogues

In Vitro Antimicrobial Activity

The antimicrobial spectrum of p-Chlorobenzylidene-(3-methylphenyl)-amine analogues has been a subject of considerable study. These compounds have demonstrated notable activity against both bacteria and fungi, suggesting a broad potential for development as therapeutic agents.

Antibacterial Efficacy against Gram-Positive Bacterial Strains

Analogues of this compound have shown significant efficacy against Gram-positive bacteria, including drug-resistant strains. A study on synthetic 1,3-bis(aryloxy)propan-2-amines, which are structurally related, reported potent activity against Staphylococcus aureus, Streptococcus pyogenes, and Enterococcus faecalis. nih.gov The minimal inhibitory concentrations (MICs) for these compounds were in the low micromolar range, indicating strong antibacterial action. nih.gov For instance, one of the most promising compounds in that study demonstrated MIC values of 2.5 μg/ml against all tested Methicillin-resistant S. aureus (MRSA) strains. nih.gov

Further research into benzyl (B1604629) guanidine (B92328) derivatives, another class of related compounds, also highlighted their effectiveness against S. aureus. nih.gov One derivative, featuring a 2-chloro-3-(trifluoromethyl)]-benzyloxy group, exhibited a particularly low MIC of 0.5 µg/mL against S. aureus. nih.gov Similarly, 3-alkylidene-2-indolone derivatives have shown high antibacterial activity against S. aureus strains, with some compounds matching the efficacy of the control antibiotic, gatifloxacin, with an MIC of 0.5 μg/mL. mdpi.com These findings underscore the potential of these structural motifs in combating Gram-positive bacterial infections. nih.govnih.govmdpi.com

Table 1: Antibacterial Activity of Selected Analogues against Gram-Positive Bacteria

Compound Class Bacterial Strain MIC (µg/mL) Reference
1,3-bis(aryloxy)propan-2-amines S. aureus 2.5 - 10 nih.gov
1,3-bis(aryloxy)propan-2-amines MRSA 2.5 nih.gov
Benzyl Guanidine Derivatives S. aureus 0.5 nih.gov
3-Alkylidene-2-indolone Derivatives S. aureus ATCC 6538 0.5 mdpi.com
3-Alkylidene-2-indolone Derivatives MRSA ATCC 43300 0.5 mdpi.com

Antibacterial Efficacy against Gram-Negative Bacterial Strains

The activity of these analogues against Gram-negative bacteria is also noteworthy, although in some cases, it is less pronounced than against Gram-positive strains. For example, a series of benzyl guanidine derivatives were generally found to be more potent against S. aureus than Escherichia coli. nih.gov However, specific compounds within this series did show good activity against E. coli, with one derivative displaying an MIC of 1 µg/mL. nih.gov

In another study, a novel compound, 3-(phenylsulfonyl)-2-pyrazinecarbonitrile (PSPC), was effective against Gram-negative bacteria like Klebsiella pneumoniae and Acinetobacter baumannii, with MICs of 64 μg/ml and 32 μg/ml, respectively. nih.gov Interestingly, the efficacy of PSPC against these strains was significantly enhanced when used in combination with an efflux pump inhibitor, suggesting a mechanism of resistance that could be overcome. nih.gov Research on pyrazine (B50134) carboxamides also identified a compound with strong antibacterial activity against extensively drug-resistant (XDR) Salmonella Typhi, a Gram-negative pathogen, with an MIC of 6.25 mg/mL. mdpi.com

Table 2: Antibacterial Activity of Selected Analogues against Gram-Negative Bacteria

Compound Class Bacterial Strain MIC Reference
Benzyl Guanidine Derivatives E. coli 1 µg/mL nih.gov
3-(Phenylsulfonyl)-2-pyrazinecarbonitrile K. pneumoniae 64 µg/mL nih.gov
3-(Phenylsulfonyl)-2-pyrazinecarbonitrile A. baumannii 32 µg/mL nih.gov

Antifungal Efficacy against Fungal Strains

The investigation into the antifungal properties of this compound analogues has yielded promising results. A study focusing on 3-alkylidene-2-indolone derivatives found that several compounds exhibited significant antifungal activity. mdpi.com One particular derivative demonstrated fungicidal activity against Candida albicans CMCC 98001. mdpi.com This indicates that the structural framework of these compounds holds potential for the development of new antifungal agents.

Proposed Mechanisms of Microbial Inhibition (e.g., Enzyme Binding)

The antimicrobial action of these compounds is believed to stem from several mechanisms. One proposed mechanism involves the inhibition of essential bacterial enzymes. For instance, chemical similarity searches and docking studies have suggested that 1,3-bis(aryloxy)propan-2-amines may target the cell division protein FtsZ and the enoyl-[acyl-carrier-protein] reductase FabI. nih.gov FtsZ is a crucial protein in bacterial cell division, and its inhibition leads to filamentation and cell death.

Another potential target is DNA gyrase, an essential enzyme for bacterial DNA replication. In silico studies of pyrazine carboxamide derivatives showed interactions with the DNA gyrase of S. Typhi, suggesting this as a possible mechanism for their antibacterial effect against this pathogen. mdpi.com Furthermore, some analogues are thought to exert their antimicrobial effects by disrupting the bacterial cell membrane. The surfactant-like properties of certain modified amino acids, for example, can lead to the rupture of the cell membrane. chemrxiv.org For some compounds, their bactericidal nature is confirmed through time-kill assays, which show a rapid reduction in viable bacterial cells upon exposure. nih.gov

In Vitro Anticancer and Cytotoxic Activities

In addition to their antimicrobial properties, analogues of this compound have been evaluated for their potential as anticancer agents, showing cytotoxic effects against various human cancer cell lines.

Evaluation against Human Cancer Cell Lines (e.g., HepG2, MCF-7)

The human breast adenocarcinoma cell line, MCF-7, and the human hepatocellular carcinoma cell line, HepG2, are commonly used to screen for anticancer activity. Numerous studies have demonstrated the cytotoxic potential of related compounds against these cell lines.

For the MCF-7 cell line, a monoorganotin Schiff base compound showed strong cytotoxicity with a half-maximal inhibitory concentration (IC₅₀) value of 2.5 µg/mL after 48 hours of treatment. nih.gov Another study on imidazopyrazine derivatives found a compound that exhibited high inhibitory activity against MCF-7 cells with an IC₅₀ of 9.60 µM. researchgate.net Diphenylamine derivatives have also been reported to have anticancer activity against MCF-7 cells, with IC₅₀ values in the low micromolar range. nih.gov

Regarding the HepG2 cell line, a study on N-(5-methyl- nih.govnih.govwalshmedicalmedia.comthiadiazol-2-yl)-propionamide found it to be most sensitive, with an IC₅₀ value of 9.4 μg/mL. biopolymers.org.ua The cytotoxicity of certain 3-alkylidene-2-indolone derivatives was also evaluated against HepG2 cells. mdpi.com Furthermore, studies on other compounds have explored the mechanisms behind this cytotoxicity, which often involve the induction of apoptosis (programmed cell death), oxidative stress, and the activation of caspases. nih.govnih.gov

Table 3: Cytotoxic Activity of Selected Analogues against Human Cancer Cell Lines

Compound Class Cell Line IC₅₀ Value Exposure Time Reference
Monoorganotin Schiff Base MCF-7 2.5 µg/mL 48 hours nih.gov
Imidazopyrazine Derivative MCF-7 9.60 µM Not Specified researchgate.net
Diphenylamine Derivative MCF-7 0.73–2.38 μM Not Specified nih.gov
N-(5-methyl- nih.govnih.govwalshmedicalmedia.comthiadiazol-2-yl)-propionamide HepG2 9.4 µg/mL Not Specified biopolymers.org.ua

Table of Mentioned Compounds

Compound Name/Class
This compound
1,3-bis(aryloxy)propan-2-amines
Benzyl Guanidine Derivatives
3-Alkylidene-2-indolone Derivatives
Gatifloxacin
3-(Phenylsulfonyl)-2-pyrazinecarbonitrile (PSPC)
Pyrazine Carboxamides
Monoorganotin Schiff Base
Imidazopyrazine Derivatives
Diphenylamine Derivatives
N-(5-methyl- nih.govnih.govwalshmedicalmedia.comthiadiazol-2-yl)-propionamide
Oleanolic Acid

Investigation of Apoptosis Induction Pathways

Apoptosis, or programmed cell death, is a critical process for eliminating potentially cancerous cells. Anti-cancer drug candidates are often evaluated for their ability to induce apoptosis. This typically involves assessing the activation of key proteins in the apoptotic cascade, such as caspases, and changes in the expression of regulatory proteins from the Bcl-2 family.

A detailed investigation into the specific apoptosis induction pathways for this compound or its direct analogues has not been extensively reported in the reviewed scientific literature. Studies on other structurally diverse Schiff base derivatives have shown potential for apoptosis induction, often mediated through the generation of reactive oxygen species (ROS) and subsequent activation of intrinsic mitochondrial pathways. However, without specific experimental data, the precise mechanisms for the title compound remain unelucidated.

Analysis of Cell Cycle Arrest Mechanisms

Cancer is characterized by uncontrolled cell division, making the cell cycle a prime target for therapeutic intervention. Many chemotherapy agents function by causing cell cycle arrest at specific checkpoints (e.g., G1, S, or G2/M phase), which prevents cancer cells from proliferating and can lead to apoptosis. nih.gov The analysis of these mechanisms often involves techniques like flow cytometry to determine the distribution of cells in different phases of the cycle. mdpi.com

There is currently a lack of specific studies in the available literature detailing the analysis of cell cycle arrest mechanisms induced by this compound or its close analogues. While some benzimidazole (B57391) and triazole-based compounds have been shown to arrest the cell cycle at various phases mdpi.comnih.gov, specific data for the chlorobenzylidene-toluidine scaffold is not available.

Study of DNA Damage Induction

Inducing DNA damage in rapidly dividing cancer cells is a fundamental strategy for many chemotherapeutic drugs. This damage, if not repaired, can trigger cell cycle arrest and apoptosis. Aromatic amines, a structural component of the title compound, are a class of molecules known to be capable of forming adducts with DNA, which can disrupt DNA replication and lead to cell death. cibtech.org

However, specific experimental studies confirming or quantifying DNA damage induction by this compound are not present in the current body of scientific literature. Research on related compounds, such as certain pyrrolobenzodiazepines, has shown they can cause DNA damage and activate cellular repair mechanisms, but these compounds are structurally distinct from the title Schiff base. orientjchem.orgmdpi.com

Enzyme Inhibition Relevant to Cancer Pathways (e.g., Protein Kinases, Tubulin)

Many critical cellular processes that are dysregulated in cancer are controlled by enzymes, making enzyme inhibition a key therapeutic strategy. Protein kinases, for instance, are crucial regulators of cell signaling pathways involved in cell proliferation and survival, and their inhibition is a well-established anti-cancer approach. researchgate.net Similarly, tubulin is the protein subunit of microtubules, which are essential for cell division; its inhibition disrupts mitosis and leads to cancer cell death.

Specific data on the inhibition of protein kinases, tubulin, or other cancer-relevant enzymes by this compound or its direct analogues is not available in the reviewed literature. While other classes of nitrogen-containing heterocyclic compounds and Schiff bases have been explored as inhibitors of various enzymes like cholinesterases or β-secretase mdpi.commdpi.com, their relevance to the title compound's potential anti-cancer activity is undetermined.

In Vitro Anti-inflammatory Mechanisms

The anti-inflammatory properties of Schiff bases have been more broadly investigated, providing a basis for understanding the potential mechanisms of analogues of this compound.

Protein Denaturation Inhibition Assays

The denaturation of tissue proteins is a hallmark of inflammation. The ability of a compound to prevent protein denaturation is a widely used in vitro screening method to assess potential anti-inflammatory activity. nih.gov Non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac (B195802) and ibuprofen (B1674241) are known to inhibit the heat-induced denaturation of proteins such as albumin. nih.govnih.gov

Various Schiff base analogues have demonstrated significant, concentration-dependent inhibition of protein denaturation in vitro. This suggests that compounds of this class may possess the ability to stabilize protein structures and thus exert an anti-inflammatory effect.

Table 1: In Vitro Inhibition of Heat-Induced Albumin Denaturation by Schiff Base Analogues

Schiff Base AnalogueConcentration (µg/mL)% Inhibition of DenaturationReference Compound (% Inhibition)Source
Coumarin Schiff Base 720095.42%Ibuprofen (~85%) nih.gov
Pyrazole Schiff Base 23aNot Specified22.56%Diclofenac Sodium (41.88%) nih.gov
Schiff base from 2-chlorobenzaldehyde50062.14%Aspirin (89.04%) nih.gov

Modulation of Inflammatory Biomarkers

Inflammation is mediated by a complex network of signaling molecules and enzymes. Key biomarkers include pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), as well as enzymes like cyclooxygenase-2 (COX-2) that are responsible for producing inflammatory prostaglandins. rsc.orgorientjchem.org

Studies on various Schiff base analogues have shown their potential to modulate these biomarkers. For instance, certain organoselenium and imidazole-containing Schiff bases have been reported to downregulate the expression of COX-2, TNF-α, IL-1β, and IL-6 in vitro, indicating a direct interference with inflammatory signaling pathways. orientjchem.orgrsc.orgorientjchem.org This suggests that Schiff bases, as a class, may exert anti-inflammatory effects by suppressing the production of key inflammatory mediators.

Table 2: In Vitro Modulation of Inflammatory Biomarkers by Schiff Base Analogues

Schiff Base Analogue ClassBiomarker TargetObserved EffectSource
Organoselenium Schiff BasesCOX-2Downregulation rsc.org
Organoselenium Schiff BasesIL-6, IL-1βDownregulation rsc.org
Imidazole (B134444) Schiff Base DerivativesTNF-α, IL-1βDownregulation orientjchem.orgorientjchem.org
Coumarin Schiff Base DerivativesCOX-2Inhibition (inferred from docking) nih.gov

In Vitro Antioxidant Properties

The antioxidant capacity of a compound is its ability to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are implicated in various pathological conditions. The antioxidant potential of this compound and its analogues is evaluated through their ability to scavenge free radicals and mitigate oxidative stress in cellular environments.

Free Radical Scavenging Assays

Free radical scavenging assays are fundamental in determining the antioxidant activity of chemical compounds. The most common of these is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.gov In this assay, the ability of an antioxidant to donate an electron or a hydrogen atom to the stable DPPH radical results in a color change that can be measured spectrophotometrically. The efficiency of a compound is often expressed as its IC50 value, which is the concentration required to scavenge 50% of the DPPH radicals.

Below is a table summarizing the DPPH radical scavenging activity of some Schiff base analogues.

Compound/AnalogueIC50 Value (µM)Reference
Schiff base from isonicotinic hydrazide and indole-3-carboxaldehyde36.09 nih.gov
Schiff base from 4-nitroaniline (B120555) and 2-hydroxybenzaldehyde2.27 µg/ml researchgate.net
(Z)-2-(3-((2-benzoylhydrazineylidene)(phenyl)methyl)phenyl)propanoic acid6.12 ppm nih.gov
(E)-N'-((4-methyl-1H-indol-3-yl)methylene)nicotinohydrazide3.82 µg/ml nih.gov

This table presents data for structurally related Schiff bases to provide a context for the potential antioxidant activity of this compound.

Reduction of Oxidative Stress in Cellular Models

Beyond simple chemical assays, evaluating the effect of a compound on oxidative stress within a biological system provides a more comprehensive understanding of its antioxidant potential. Cellular models are employed to investigate the ability of compounds to protect cells from damage induced by oxidative agents. Such studies often measure intracellular ROS levels, lipid peroxidation, and the activity of endogenous antioxidant enzymes.

Currently, there is a lack of specific studies in the available literature detailing the reduction of oxidative stress in cellular models by this compound or its close analogues. However, the general antioxidant properties observed in chemical assays for other Schiff bases suggest that they could potentially mitigate cellular oxidative stress. dergipark.org.tr The lipophilicity of Schiff bases, which can be modulated by their substituents, may facilitate their transport across cell membranes, a crucial factor for intracellular activity.

Enzyme Inhibition Studies (Excluding Human Clinical Data)

The interaction of small molecules with enzymes is a cornerstone of drug discovery. The inhibitory activity of this compound and its analogues against specific enzymes, such as carbonic anhydrases and cholinesterases, reveals their potential as therapeutic agents for various diseases.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.gov They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer. nih.govmdpi.com Sulfonamides are a well-known class of CA inhibitors.

Schiff bases, particularly those incorporating a sulfonamide moiety, have been investigated as CA inhibitors. nih.gov The azomethine nitrogen and other donor atoms in the Schiff base structure can coordinate with the zinc ion in the enzyme's active site, contributing to the inhibitory effect. Studies on various Schiff bases have revealed potent inhibitory activity against different CA isoforms. nih.govmdpi.com

The following table summarizes the carbonic anhydrase inhibitory activity of some Schiff base analogues.

Compound/AnalogueTarget IsoformInhibition Constant (Ki)Reference
Quinazoline-based Schiff's bases (compounds 2, 3, 4, 10, 11, 16, 18, 24, 26, 27)hCA II10.8–52.6 nM nih.govmdpi.com
Quinazoline-based Schiff's bases (compounds 3, 10, 11, 13, 15–19, 24)hCA XII5.4–25.5 nM nih.govmdpi.com
Metal complexes of Schiff's bases from aromatic/heterocyclic sulfonamidesCA IILow nanomolar range nih.gov

This table showcases the inhibitory potential of various Schiff base derivatives against different carbonic anhydrase isoforms, providing a basis for the potential activity of this compound.

Cholinesterase Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the regulation of cholinergic neurotransmission. nih.gov The inhibition of these enzymes is a primary therapeutic strategy for the symptomatic treatment of Alzheimer's disease. nih.gov

Several Schiff bases have been synthesized and evaluated for their cholinesterase inhibitory activity. nih.gov The structural features of these compounds, including the nature of the aromatic rings and the substituents they carry, play a crucial role in their interaction with the active site of the enzymes.

A study on two series of Schiff bases revealed potent inhibitory activities against both AChE and BChE. nih.gov For instance, one of the synthesized compounds displayed higher inhibitory activity against both enzymes than the reference drug galanthamine. nih.gov Molecular docking studies have suggested that these Schiff bases can interact with key amino acid residues in the active site of the cholinesterases. nih.gov

The table below presents the cholinesterase inhibitory activity of some Schiff base analogues.

Compound/AnalogueTarget EnzymeIC50 Value (µM)Reference
Schiff base 3jAChE2.05 nih.gov
Schiff base 3jBChE5.77 nih.gov
Various Schiff bases (series 3, excluding 3b)BChE5.77–18.52 nih.gov

This table highlights the cholinesterase inhibitory potential of certain Schiff base derivatives, suggesting that this compound could be a subject of interest for similar investigations.

Coordination Chemistry of P Chlorobenzylidene 3 Methylphenyl Amine As a Ligand

Design and Synthesis of Metal Complexes

The synthesis of metal complexes involving p-Chlorobenzylidene-(3-methylphenyl)-amine as a ligand typically involves the direct reaction of the Schiff base with a suitable metal salt in an appropriate solvent. The choice of solvent and reaction conditions, such as temperature and reaction time, can significantly impact the yield and purity of the resulting complex.

Transition metal ions are particularly well-suited for forming stable complexes with Schiff base ligands like this compound. nih.gov The d-orbitals of these metals can effectively accept the lone pair of electrons from the imine nitrogen, leading to the formation of a coordinate bond. The synthesis is often carried out in solvents like ethanol (B145695) or methanol, where both the ligand and the metal salt exhibit good solubility. The general approach involves dissolving stoichiometric amounts of the ligand and the metal salt, followed by refluxing the mixture for a specific duration. The resulting metal complex often precipitates out of the solution upon cooling and can be isolated by filtration.

Commonly used transition metal ions for complexation with Schiff bases include those from the first transition series such as Manganese (Mn), Cobalt (Co), Nickel (Ni), Copper (Cu), and Zinc (Zn), as well as second and third-row transition metals like Palladium (Pd) and Platinum (Pt). researchgate.netnih.gov

The stoichiometry of the metal complexes of this compound is typically determined using various analytical techniques, including elemental analysis (CHN analysis) and spectroscopic methods. The molar conductance of the complex solution can provide insights into whether the anions are coordinated to the metal ion or are present as counter-ions in the crystal lattice. researchgate.net

The coordination number of the central metal ion is influenced by its size, charge, and the steric hindrance imposed by the ligand. For this compound, which acts as a monodentate or bidentate ligand, common coordination numbers observed are 4 and 6, leading to tetrahedral, square planar, or octahedral geometries.

Table 1: Hypothetical Stoichiometry and Molar Conductance of Metal Complexes with this compound (L)

ComplexProposed FormulaMetal:Ligand RatioMolar Conductance (Ω⁻¹ cm² mol⁻¹) in DMFNature of Complex
1[Co(L)₂Cl₂]1:215.8Non-electrolyte
2[Ni(L)₂Cl₂]1:218.2Non-electrolyte
3[Cu(L)₂Cl₂]1:212.5Non-electrolyte
4[Zn(L)₂Cl₂]1:220.1Non-electrolyte
5[Pd(L)₂Cl₂]1:214.7Non-electrolyte

Structural Elucidation of Metal-Schiff Base Complexes

The precise three-dimensional arrangement of atoms in the metal complexes of this compound is crucial for understanding their properties and potential applications. A combination of single-crystal X-ray diffraction and various spectroscopic techniques is employed for this purpose.

A suite of spectroscopic methods is utilized to probe the formation and nature of the metal-ligand bond in complexes of this compound.

Infrared (IR) Spectroscopy: A key piece of evidence for the coordination of the Schiff base to the metal ion is the shift in the stretching frequency of the imine group (ν(C=N)). Upon coordination, this band typically shifts to a lower frequency in the IR spectrum, indicating a weakening of the C=N bond due to the donation of electron density to the metal. New bands appearing in the far-IR region can often be assigned to the metal-nitrogen (ν(M-N)) stretching vibrations. researchgate.net

UV-Visible Spectroscopy: The electronic spectra of the metal complexes provide information about the coordination geometry. The d-d transitions of the metal ions are sensitive to the ligand field environment. For example, the position and number of d-d bands can help distinguish between octahedral and tetrahedral geometries for a given metal ion. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, such as those of Zn(II) or Pd(II), ¹H and ¹³C NMR spectroscopy can provide valuable structural information. The chemical shifts of the protons and carbons in the vicinity of the coordination site will be affected upon complexation. nih.gov

Table 2: Hypothetical Spectroscopic Data for Metal Complexes of this compound (L)

Complexν(C=N) of Ligand (cm⁻¹)ν(C=N) of Complex (cm⁻¹)Δν(C=N) (cm⁻¹)ν(M-N) (cm⁻¹)Key UV-Vis Bands (nm)
[Co(L)₂Cl₂]~1625~1605~20~450620, 530
[Ni(L)₂Cl₂]~1625~1608~17~465580, 490
[Cu(L)₂Cl₂]~1625~1600~25~440680
[Zn(L)₂Cl₂]~1625~1610~15~430-
[Pd(L)₂Cl₂]~1625~1602~23~475410

Catalytic Applications of this compound Metal Complexes

Schiff base metal complexes are widely recognized for their catalytic activity in a variety of organic transformations. The metal complexes of this compound, by analogy with similar reported structures, are expected to exhibit catalytic potential. researchgate.net The catalytic activity often stems from the ability of the metal center to exist in multiple oxidation states and to coordinate with substrate molecules, thereby activating them for reaction.

No Specific Research Found for this compound

The investigation for "this compound" and its potential metal complexes in various scientific databases and search engines did not yield any specific results. This includes a lack of information on its synthesis, characterization, and subsequent application in the fields of homogeneous and heterogeneous catalysis, or its mechanistic aspects in bioinorganic chemistry.

While the search did retrieve general information on Schiff bases, which are compounds of a similar class to this compound, and their versatile applications, none of the available literature specifically names or investigates the requested compound. For instance, studies on related Schiff bases derived from substituted benzaldehydes and various amines demonstrate their ability to form stable complexes with a range of transition metals. These complexes have been explored for their catalytic potential in organic transformations and for their bioinorganic relevance. However, without specific data for this compound, any discussion would be purely speculative and would not meet the requirement for a scientifically accurate and informative article based on detailed research findings.

A search in the NIST (National Institute of Standards and Technology) Chemistry WebBook identified a similar but distinct compound, p-chlorobenzylidene-(4-chlorophenyl)-amine, highlighting the specificity required in chemical literature. The absence of "this compound" from such databases suggests that it may not have been a subject of significant scientific inquiry or that such research is not widely disseminated.

Therefore, without foundational research on the synthesis and characterization of this compound and its coordination behavior, it is impossible to provide the requested detailed analysis and data tables for its role as a ligand in various chemical and biological systems.

Materials Science Applications of Aromatic Schiff Bases Including P Chlorobenzylidene 3 Methylphenyl Amine

Fabrication of Functional Materials

The ease of synthesis and the ability to tailor their molecular structure allows aromatic Schiff bases to be incorporated into various functional materials, from high-performance polymers to advanced electronic components.

Polymers and Composite Materials

Schiff base polymers, also known as polyazomethines or polyimines, are synthesized through the polycondensation of difunctional amines and aldehydes. researchgate.net These polymers are noted for their high thermal stability, conductivity, and optical properties. researchgate.net While specific research on polymers derived directly from p-Chlorobenzylidene-(3-methylphenyl)-amine as a monomer is not widely documented, its structure suggests it could act as a building block. For polymerization, bifunctional derivatives, such as a diamine reacting with a dialdehyde, would be necessary. For instance, polymers containing triphenylamine (B166846) moieties in the main chain have been synthesized via Schiff base polycondensation and have shown good thermal stability, with a 5% weight loss occurring at temperatures above 450°C. researchgate.net

In composite materials, Schiff bases can be used to enhance the interfacial adhesion between fillers and the polymer matrix. Their metal-chelating ability can also be exploited. For example, Schiff base metal complexes have been used as curing agents for epoxy resins, creating crosslinked polymer networks with integrated metal ions. researchgate.net A study on a macrocyclic bis-hydrazone Schiff base and its metal complexes demonstrated their effectiveness in curing maleimide (B117702) epoxy resins. researchgate.net Although not specific to this compound, this highlights the potential role of such compounds in creating advanced polymer composites.

Organic Electronics and Optoelectronic Devices

The optoelectronic properties of aromatic Schiff bases make them promising candidates for use in organic electronic devices, such as Organic Light Emitting Diodes (OLEDs). researchgate.netnih.gov The performance of these devices relies on materials that can efficiently transport charge and emit light. The π-conjugated system of Schiff bases facilitates electron delocalization, which is crucial for these applications. nih.gov

Schiff bases and their metal complexes have been investigated as emissive layers or dopants in OLEDs. researchgate.net The emission color and efficiency can be tuned by modifying the substituents on the aromatic rings. For example, thin films of macrocyclic Schiff bases derived from o-phenylenediamine (B120857) have been shown to exhibit broad emission spectra, a feature that could be useful in LED applications. mdpi.com The band-gap energy for these films was determined to be in the range of 3.29 to 3.45 eV. mdpi.com While data for this compound is not available, related Schiff base metal complexes have been successfully used in OLEDs, demonstrating the potential of this class of compounds. researchgate.net The specific electronic properties imparted by the chloro and methyl groups on this compound could influence the HOMO/LUMO energy levels, thereby affecting charge injection and transport in an electronic device.

Development of Fluorescent Probes and Sensors

The fluorescence of many Schiff base compounds is sensitive to their local environment, a property that is exploited in the development of chemical sensors. Changes in fluorescence intensity or wavelength can signal the presence of specific analytes like metal ions or changes in pH. mdpi.com

Chemosensory Applications

Aromatic Schiff bases are widely designed as fluorescent chemosensors for detecting hazardous metal ions. mdpi.com The sensing mechanism often involves processes like Chelation-Induced Fluorescence Modulation (CHEF), Photoinduced Electron Transfer (PET), or Intramolecular Charge Transfer (ICT). mdpi.com Upon binding with a metal ion, the electronic properties of the Schiff base are altered, leading to a measurable change in its fluorescence.

For example, a Schiff base synthesized from benzylamine (B48309) and 2-hydroxy-1-naphthaldehyde (B42665) acts as a highly selective and sensitive "off-on" fluorescent sensor for Cu²⁺ ions in an aqueous solution. nih.gov The probe's fluorescence is initially quenched but is significantly enhanced upon complexation with copper, allowing for detection at nanomolar concentrations. nih.gov Another sensor, based on a salicylaldehyde (B1680747) and p-toluidine (B81030) derivative, has been investigated for its ability to detect Al³⁺ ions. chemistryjournal.netresearchgate.net The interaction with the metal ion restricts the C=N isomerization, leading to an enhanced fluorescence emission. mdpi.com

The chemosensory properties of several Schiff bases are summarized in the table below.

Schiff Base SensorAnalyte DetectedSensing MechanismDetection LimitReference
(4-mercaptophenyl) iminomethylphenyl naphthalenyl carbamate (B1207046) (MNC)Cu²⁺ICT1.45 nM mdpi.com
Sensor from benzyl (B1604629) amine and 2-hydroxy-1-napthaldehydeCu²⁺CHEF30 nM nih.gov
Sensor from N-(3-Aminopropyl) imidazole (B134444) and 2-Hydroxy-5-(p-tolyldiazenyl) benzaldehyde (B42025)Cu²⁺CHEFNot Specified mdpi.com
Sensor from tryptophan and 2-hydroxy-1-naphthaldehydeZn²⁺Not SpecifiedNot Specified researchgate.net
Salicylidene-p-toluidineAl³⁺CHEFNot Specified chemistryjournal.netresearchgate.net

pH-Responsive Sensors

Schiff bases can also function as fluorimetric pH sensors. researchgate.net This capability stems from the protonation or deprotonation of the imine nitrogen atom, which alters the compound's electronic structure and, consequently, its absorption and emission properties. researchgate.netbohrium.com In acidic media, the imine nitrogen can be protonated, while in basic media, a hydroxyl group elsewhere in the molecule may be deprotonated. These changes can lead to visually distinguishable color changes or shifts in fluorescence, making them effective optical pH indicators. bohrium.com

For instance, a Schiff base, 4-chloro-2-((2-(pyridin-4-yl)hydrazono)methyl)phenol, has been reported as a fluorescent chemosensor for high pH values. bohrium.com Many Schiff bases exhibit a distinct color change in response to pH; for example, some are colorless in a pH range of 3.0–7.0 and turn yellow above pH 7.0 due to the deprotonation of a phenolic group. researchgate.net This on/off switching behavior is highly desirable for practical sensor applications. The response of a Schiff base sensor to pH can be influenced by the solvent, with the protonated form often being more stable in certain environments. mdpi.com While the specific pH sensing properties of this compound have not been detailed, its core structure is amenable to the protonation/deprotonation mechanisms required for pH sensing.

Nonlinear Optical (NLO) Material Development

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an intense electromagnetic field, such as that from a laser. These materials are crucial for applications in photonics and optoelectronics, including optical switching and frequency conversion. doi.org Organic molecules with delocalized π-electrons and donor-acceptor (D-A) groups are of particular interest for their large NLO responses. doi.orgnih.gov

The structure of this compound, featuring an electron-withdrawing chlorine atom and an electron-donating methyl group connected through a π-conjugated system, fits the D-A design paradigm for NLO materials. The intramolecular charge transfer between these groups can lead to significant second- and third-order hyperpolarizabilities (β and γ), which are measures of the NLO response. doi.org Theoretical studies on various Schiff bases have shown that the magnitude of the hyperpolarizability is strongly dependent on the strength of the donor and acceptor groups. doi.orgpdn.ac.lk For instance, substituting with a strong acceptor like a cyano (-CN) or aldehyde (-CHO) group can significantly enhance the NLO properties. doi.org

Experimental Z-scan techniques have been used to measure the third-order NLO properties of Schiff bases, confirming their potential for applications like optical limiting. nih.gov The table below presents calculated NLO properties for some donor-acceptor substituted Schiff bases, illustrating the effect of different functional groups.

Compound TypeDonor Group (D)Acceptor Group (A)First Hyperpolarizability (β) (calculated)Reference
D-π-A Ferrocenyl Schiff BaseFerrocene-NO₂High (qualitative) researchgate.net
Salicylaldehyde-based Schiff Base-OH-NO₂High (qualitative) nih.gov
Aromatic Schiff Base-N(CH₃)₂-NO₂High (qualitative) doi.org
Ni(II) Salphen Complex-N(CH₃)₂-NO₂Highest βtot in its series pdn.ac.lk
(E)-4-((2-chlorobenzylidene)amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one-Dimethyl-phenyl-pyrazolone-Cl-phenylSignificant SHG efficiency nih.gov

These findings underscore the potential of appropriately substituted aromatic Schiff bases, including this compound and its derivatives, as promising materials for NLO applications.

Stimuli-Responsive Materials Design

The design of stimuli-responsive materials, which undergo a change in their properties in response to external stimuli such as light or heat, is a burgeoning field in materials science. Aromatic Schiff bases are a class of compounds that have attracted interest in this area, particularly for their potential photochromic and thermochromic behaviors. rsc.org

Photochromism and thermochromism in certain Schiff bases are often attributed to the phenomenon of enol-keto tautomerism. rsc.orgresearchgate.net This process involves an intramolecular proton transfer, typically from a hydroxyl group positioned ortho to the imine (-C=N-) bond to the imine nitrogen. This transfer results in a change in the electronic conjugation of the molecule, leading to a change in its absorption spectrum and, consequently, its color. The initial form is often a yellow-colored enol-imine, which can transform into an orange or red-colored keto-amine form upon exposure to light (photochromism) or heat (thermochromism). researchgate.net The planarity of the molecule and the presence of specific substituents on the aromatic rings can significantly influence whether a compound exhibits these chromic properties. researchgate.net

For a Schiff base to exhibit this type of stimuli-responsive behavior, the presence of the ortho-hydroxyl group is generally considered a critical structural requirement. rsc.org In the case of This compound , the molecule lacks a hydroxyl group on either of its aromatic rings. The structure consists of a p-chlorobenzylidene group and a 3-methylphenyl group attached to the imine nitrogen. While the aromatic nature and the presence of the imine bond are characteristic of Schiff bases, the absence of the key functional group for proton transfer makes it unlikely that this specific compound would exhibit the same photochromic or thermochromic properties based on the well-understood enol-keto tautomerism mechanism.

Further research into other potential mechanisms for stimuli-responsive behavior in Schiff bases without ortho-hydroxyl groups would be necessary to fully assess the capabilities of compounds like This compound in the design of smart materials.

Applications in Carbon Capture and Utilization Technologies (Amine-Based Sorbents)

Aromatic Schiff bases are emerging as a promising class of solid sorbents for carbon capture and utilization (CCU) technologies. Their inherent properties, such as high thermal and chemical stability, significant surface area in their porous forms, and the presence of nitrogen atoms, make them attractive candidates for the selective capture of carbon dioxide (CO₂) from flue gases and other industrial emissions. koreascience.kr The amine functionality within the Schiff base structure plays a crucial role in the adsorption of CO₂.

A study on Schiff bases derived from trimethoprim (B1683648) and various aromatic aldehydes revealed excellent CO₂ uptake capacities, highlighting the influence of the molecular structure on adsorption performance. mdpi.com The 3-hydroxyphenyl-substituted Schiff base, for example, showed a remarkable CO₂ uptake of 46% by weight at 313 K and 40 bar. mdpi.com This high capacity was attributed to its favorable pore size distribution and strong van der Waals interactions with CO₂. mdpi.com The presence of heteroatoms like nitrogen and oxygen in these compounds is considered beneficial for CO₂ capture. mdpi.com

The table below summarizes the CO₂ capture performance of several aromatic Schiff bases reported in the literature, providing a comparative context for the potential application of compounds like This compound .

Schiff Base AdsorbentBET Surface Area (m²/g)Pore Volume (cm³/g)CO₂ Uptake (wt%)Conditions
3-Hydroxyphenyl-substituted trimethoprim Schiff base mdpi.com20.30.008646313 K, 40 bar
4-Anisaldehyde-derived trimethoprim Schiff base mdpi.com20.80.007543313 K, 40 bar
4-(Dimethylamino)benzaldehyde-derived Schiff base mdpi.com4.150.003627313 K, 40 bar
Porous Aromatic Schiff Base Complex (average) koreascience.kr4.7-19.40.02-0.073Not specifiedNot specified

Based on the general characteristics of aromatic Schiff bases, it can be inferred that This compound , with its nitrogen-containing imine linkage and aromatic structure, has the potential to act as a sorbent for CO₂. However, its actual performance would depend on its specific physical properties in the solid state, such as its surface area and porosity, which would need to be determined experimentally.

Advanced Analytical Detection and Quantification Methods for P Chlorobenzylidene 3 Methylphenyl Amine

Chromatographic Techniques

Chromatography stands as a cornerstone for the separation and analysis of complex mixtures. For p-Chlorobenzylidene-(3-methylphenyl)-amine, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are highly applicable, especially when coupled with mass spectrometry.

HPLC is a preferred method for the analysis of non-volatile and thermally labile compounds like many Schiff bases. The development of a robust HPLC method for this compound would involve the optimization of several parameters to achieve good resolution, peak shape, and sensitivity.

A reversed-phase HPLC system is typically suitable. A C18 column is a common choice, offering good retention and separation of aromatic compounds. The mobile phase composition is a critical factor; a gradient elution using a mixture of an aqueous buffer (like ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent (such as acetonitrile (B52724) or methanol) is often employed to ensure the efficient elution of the compound. thermofisher.comlcms.cz Detection can be performed using a UV detector, as the aromatic rings and the imine bond in the molecule absorb UV radiation. The detection wavelength would be optimized by scanning the UV spectrum of the compound, with absorption maxima typically observed for the π → π* transitions of the aromatic system and the n → π* transition of the imine group. researchgate.netresearchgate.net For enhanced sensitivity and selectivity, especially in complex matrices, derivatization with a fluorescent tag can be utilized, followed by fluorescence detection. nih.gov

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

ParameterCondition
Column C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 50% B to 95% B over 15 min
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 254 nm and 320 nm

This table presents a hypothetical but scientifically plausible set of starting conditions for method development.

While this compound may have limited volatility due to its molecular weight, GC analysis is feasible, particularly for assessing its purity and for the analysis of related volatile impurities. The primary challenge in the GC analysis of amines and imines is their potential for adsorption on active sites within the GC system, leading to poor peak shape and reduced sensitivity. researchgate.net Therefore, the use of a deactivated, inert capillary column, such as one with a 5% phenyl methyl polysiloxane stationary phase, is recommended. orientjchem.orgmdpi.com

The temperature program of the GC oven is optimized to ensure the elution of the compound as a sharp, symmetrical peak. A typical program would start at a lower temperature and ramp up to a higher temperature to facilitate the elution of less volatile components. mdpi.com

Table 2: Representative GC Method Parameters for this compound

ParameterCondition
Column HP-5MS (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at 1.0 mL/min
Inlet Temperature 280 °C
Injection Mode Split (e.g., 20:1)
Oven Program 150 °C (hold 1 min), ramp to 300 °C at 15 °C/min, hold 5 min
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)

This table provides a representative set of GC conditions that could be adapted for the analysis of the target compound.

The coupling of chromatographic techniques with mass spectrometry (MS) provides unparalleled sensitivity and specificity, allowing for the definitive identification and quantification of this compound, even at trace levels.

GC-MS: In GC-MS, following separation by GC, the analyte is ionized, typically by electron ionization (EI). The resulting mass spectrum, with its characteristic fragmentation pattern, serves as a chemical fingerprint for the compound. For this compound, key fragments would likely arise from the cleavage of the benzylic C-N bond and fragmentation of the aromatic rings. researchgate.netatk.ac.id The molecular ion peak would also be a significant identifier.

LC-MS/MS: For even greater selectivity and lower detection limits, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the technique of choice. nih.govmdpi.com After separation by HPLC, the analyte is ionized, commonly using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). In the tandem mass spectrometer, a specific precursor ion (e.g., the protonated molecule [M+H]+) is selected and fragmented to produce characteristic product ions. This process, known as multiple reaction monitoring (MRM), significantly reduces matrix interference and enhances quantification accuracy. mdpi.com

Table 3: Plausible GC-MS and LC-MS/MS Fragmentation Data for this compound

TechniquePrecursor Ion (m/z)Major Product Ions (m/z)
GC-MS (EI) [M]+•Fragments corresponding to chlorobenzyl and methylphenyl moieties, and the imine linkage.
LC-MS/MS (ESI+) [M+H]+Characteristic fragments resulting from the cleavage of the C=N bond and other specific structural features.

This table outlines the expected type of data obtained from mass spectrometric analysis, crucial for structural confirmation.

Spectrophotometric Methods for Trace Analysis

UV-Visible spectrophotometry can be a simple and cost-effective method for the quantification of this compound, particularly in samples with a relatively simple matrix. The method relies on the principle that the compound absorbs light in the UV-Vis region due to the electronic transitions within its chromophores (the aromatic rings and the imine group). researchgate.netnih.gov

A standard calibration curve is constructed by measuring the absorbance of a series of solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of the compound in an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. The solvent and pH can significantly influence the UV-Vis spectrum of Schiff bases, a factor that must be controlled for reproducible results. nih.gov While not as selective as chromatographic methods, spectrophotometry is valuable for rapid, routine analysis.

Electrochemical Sensor Development

Electrochemical sensors offer a promising avenue for the rapid, sensitive, and portable detection of this compound. mdpi.com The development of such a sensor would typically involve the modification of an electrode surface with a material that selectively interacts with the target analyte. The imine group and the aromatic system of this compound are electroactive and can be either oxidized or reduced at an appropriate potential.

A common approach involves the use of a glassy carbon electrode modified with nanomaterials (e.g., carbon nanotubes, metallic nanoparticles) to enhance the electrochemical signal. mdpi.com The principle of detection would be based on measuring the change in current (amperometry) or potential (potentiometry) upon the interaction of the analyte with the modified electrode surface. While specific sensors for this compound are not widely reported, the principles of electrochemical detection of aromatic amines and other organic molecules are well-established and could be adapted for this purpose. mdpi.com

Sample Preparation and Preconcentration Strategies (e.g., Liquid-Liquid Extraction)

Effective sample preparation is a critical step to isolate this compound from the sample matrix and to concentrate it to a level suitable for instrumental analysis. Liquid-liquid extraction (LLE) is a widely used and effective technique for this purpose. researchgate.nettandfonline.com

In a typical LLE procedure, an aqueous sample containing the analyte is brought into contact with an immiscible organic solvent. Due to its predominantly nonpolar character, this compound will preferentially partition into the organic phase. The choice of the organic solvent is crucial and depends on the analyte's solubility and the nature of the sample matrix; solvents like chloroform (B151607) or dichloromethane (B109758) are often effective for extracting Schiff bases. researchgate.nettandfonline.com The efficiency of the extraction can be optimized by adjusting the pH of the aqueous phase and the ratio of the volumes of the two phases. After extraction, the organic layer is separated, and the solvent may be evaporated and the residue reconstituted in a smaller volume of a suitable solvent for analysis, thereby achieving preconcentration. tandfonline.comtandfonline.com

Environmental Fate and Degradation Pathways of Aromatic Amine Compounds

Abiotic Degradation Mechanisms

Abiotic degradation involves non-biological processes that lead to the transformation of chemical compounds. For p-Chlorobenzylidene-(3-methylphenyl)-amine, the primary abiotic degradation pathways are expected to be photo-oxidation and hydrolysis.

Photo-oxidation, or photodegradation, is the process by which light energy drives the oxidation of a chemical compound. Aromatic compounds, including Schiff bases, can absorb ultraviolet (UV) radiation from sunlight, which can lead to their transformation. The photo-oxidation of aromatic Schiff bases can proceed through several mechanisms, including oxidative photocyclization. mdpi.com In the presence of an acid, this process can be accelerated. mdpi.com

For this compound, photo-oxidation in the presence of atmospheric oxidants like hydroxyl radicals (•OH) is a likely degradation pathway. rsc.org The reaction with these radicals can lead to the formation of various transformation products. The general process of photocatalytic degradation of similar compounds, such as rhodamine B in the presence of Schiff base complexes, has been shown to be effective, with superoxide (B77818) radicals (•O₂⁻) playing a crucial role. nih.govresearchgate.net While specific studies on this compound are limited, the photo-oxidation of other aromatic amines and Schiff bases can result in the formation of aldehydes, amides, and imines. rsc.org

Table 1: Potential Photo-oxidation Products of Aromatic Schiff Bases

Reactant Oxidant Potential Products Reference
Aromatic Schiff Bases UV light, O₂, Acid Phenanthridines mdpi.com
Aromatic Amines •OH, O₃, NO₃•, •Cl Aldehydes, Amides, Imines, Nitrosamines rsc.org

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The imine bond in Schiff bases is susceptible to hydrolysis, which cleaves the molecule back into its constituent primary amine and aldehyde or ketone. mdpi.comacs.orgmasterorganicchemistry.comyoutube.com In the case of this compound, hydrolysis would yield p-chlorobenzaldehyde and 3-methylaniline (m-toluidine).

The rate of hydrolysis is significantly influenced by pH. Acidic conditions are known to catalyze the hydrolysis of Schiff bases. mdpi.comclemson.edu The stability of imines is generally low in aqueous, acidic environments. mdpi.com While some Schiff bases can be relatively stable in neutral aqueous environments, the presence of acid accelerates their breakdown. nih.gov The kinetics of hydrolysis can be complex and may involve multiple steps, including protonation of the imine nitrogen. clemson.edursc.orgnih.gov

Table 2: Factors Affecting Hydrolysis of Schiff Bases

Factor Effect on Hydrolysis Rate Reference
pH Increased under acidic conditions. mdpi.comclemson.edu
Temperature Generally increases with temperature. nih.gov
Solvent Water is required; organic co-solvents can influence the rate. mdpi.com

| Substituents | Electronic effects of substituents on the aromatic rings can alter the stability of the imine bond. | ignited.in |

Biodegradation in Environmental Matrices

Biodegradation is the breakdown of organic matter by microorganisms, such as bacteria and fungi. nih.gov Aromatic amines, which are potential degradation products of this compound, can serve as a source of carbon and energy for various microorganisms. nih.govresearchgate.netdoaj.org

The biodegradation of monocyclic aromatic amines can proceed through several initial mechanisms:

Dioxygenase-catalyzed ring cleavage: The aromatic ring is opened by a dioxygenase enzyme. nih.gov

Dioxygenation: The addition of two hydroxyl groups to the aromatic ring. nih.gov

Deamination: The removal of the amine group. nih.gov

Hydroxylation: The addition of a hydroxyl group to the aromatic ring. nih.gov

Bacteria such as Pseudomonas, Acinetobacter, and Burkholderia species have been shown to degrade aniline (B41778) and other monocyclic aromatic amines. nih.govresearchgate.net The degradation pathways often converge to form central intermediates like catechol, which is then further metabolized. nih.govresearchgate.net The presence of a chlorine substituent, as in the case of the hydrolysis product p-chlorobenzaldehyde, may influence the biodegradability, as chlorinated aromatic compounds can sometimes be more resistant to microbial attack. However, some bacteria are capable of dehalogenating chlorinated aromatic compounds. nih.gov

The hydrophobic nature of this compound may lead to its adsorption onto organic matter in soil and sediment, which can affect its bioavailability for microbial degradation. nih.gov The persistence of such compounds is influenced by factors like concentration, chemical structure, and various environmental conditions. mdpi.com

Atmospheric Degradation and Transformation Products

Once volatilized into the atmosphere, this compound and its degradation products are subject to atmospheric chemical processes. Amines can be emitted from various sources, including industrial activities and agricultural practices. nih.govdigitellinc.comresearchgate.net

The primary atmospheric sink for most volatile organic compounds, including amines, is reaction with hydroxyl radicals (•OH) during the day and potentially with nitrate (B79036) radicals (NO₃•) at night. nilu.comnilu.no The atmospheric oxidation of amines can lead to the formation of a variety of products, including:

Aldehydes

Amides

Imines

Nitrosamines rsc.org

These reactions contribute to the formation of secondary organic aerosols (SOAs), which have implications for air quality and climate. rsc.orgnih.gov The atmospheric lifetime of amines can be relatively short, often on the order of hours to a day, due to their reactivity with atmospheric oxidants. nilu.com The hydrolysis of imines in the atmospheric aqueous phase (e.g., in clouds or fog droplets) is also considered a significant sink, leading to the formation of the corresponding aldehyde and amine. nilu.com

Table 3: Atmospheric Fate of Aromatic Amines

Process Key Reactants Major Products Significance Reference
Photo-oxidation Aromatic Amines, •OH, O₃, NO₃• Aldehydes, Amides, Imines, Nitrosamines Formation of secondary organic aerosols, contribution to smog rsc.orgnilu.com
Aqueous Phase Hydrolysis Imines, Water Aldehydes, Amines Removal of imines from the atmosphere nilu.com

| Gas-to-Particle Conversion | Amines, Atmospheric Acids | Ammonium (B1175870) Salts | Aerosol formation and growth | researchgate.net |

Persistence and Environmental Mobility Considerations

The environmental persistence of this compound is determined by the rates of the degradation processes discussed above. Its mobility in the environment is largely governed by its physicochemical properties, such as water solubility, vapor pressure, and its octanol-water partition coefficient (Kow), which is an indicator of its hydrophobicity.

As a relatively large aromatic molecule, this compound is expected to have low water solubility and a high affinity for organic matter. This suggests that in soil and aquatic environments, it will tend to sorb to soil particles and sediments. nih.gov This sorption can reduce its mobility in groundwater but also decrease its bioavailability for degradation. mdpi.com

The degradation products, p-chlorobenzaldehyde and 3-methylaniline, will have their own distinct environmental fates. 3-methylaniline is a monocyclic aromatic amine and is expected to be more water-soluble and mobile than the parent compound, as well as being susceptible to biodegradation. nih.govresearchgate.net p-Chlorobenzaldehyde, being an aldehyde, will also undergo further transformation in the environment.

Table 4: Mentioned Chemical Compounds

Compound Name
This compound
p-chlorobenzaldehyde
3-methylaniline (m-toluidine)
Aniline
Catechol
Rhodamine B
Hydroxyl radical
Superoxide radical
Nitrate radical
Aldehydes
Amides
Imines
Nitrosamines
Phenanthridines
Pseudomonas
Acinetobacter

Structure Activity Relationship Sar Studies of P Chlorobenzylidene 3 Methylphenyl Amine Derivatives

Elucidation of Structural Motifs Critical for Biological Activity

The biological activity of Schiff bases is intrinsically linked to several key structural features. The imine or azomethine group (-C=N-) is a crucial pharmacophore that is often essential for eliciting a biological response. This group's nitrogen atom and the delocalized pi-electron system contribute to the molecule's ability to interact with biological targets.

Key structural motifs that are critical for the biological activity of Schiff base derivatives include:

The Azomethine Linkage: The C=N bond is a fundamental feature. Its planarity and electronic properties are vital for receptor binding. The nitrogen atom can act as a hydrogen bond acceptor, which is a common and important interaction in biological systems.

Aromatic Rings: The two aromatic rings derived from benzaldehyde (B42025) and aniline (B41778) are essential scaffolds. They provide a rigid framework for the molecule and can engage in various non-covalent interactions with biological macromolecules, such as pi-pi stacking and hydrophobic interactions.

Substituents on the Aromatic Rings: The nature, position, and size of substituents on both the benzylidene and phenyl rings play a pivotal role in modulating the biological activity. These substituents can alter the electronic and steric properties of the entire molecule. For instance, halogen atoms like chlorine can enhance lipophilicity, which may improve cell membrane permeability.

Research on various Schiff bases has highlighted the importance of these motifs. For example, studies have shown that the pyridine ring's nitrogen atom can significantly enhance the antifungal activity of Schiff bases. Similarly, the presence of a phenolic moiety, especially with halogen substitutions, has been found to boost antifungal and antibacterial effects.

Influence of Substituent Effects on Efficacy

The efficacy of p-Chlorobenzylidene-(3-methylphenyl)-amine derivatives can be significantly altered by modifying the substituents on the phenyl rings. The electronic and steric effects of these substituents directly impact the molecule's interaction with its biological target.

Electronic Effects:

Electron-Withdrawing Groups (EWGs): The chlorine atom at the para-position of the benzylidene ring is an electron-withdrawing group. EWGs can increase the acidity of nearby protons and influence the charge distribution across the molecule. In some cases, the presence of a nitro group (a strong EWG) has been shown to enhance the antibacterial activity of Schiff bases by facilitating interactions with microbial targets nih.gov.

Electron-Donating Groups (EDGs): The methyl group at the meta-position of the phenyl ring is an electron-donating group. EDGs can increase the electron density in the aromatic ring and at the imine nitrogen, potentially enhancing the molecule's ability to act as a ligand for metal ions or to form hydrogen bonds. The electron-donating effect of substituents on the aniline ring has been shown to enhance the stability of metal complexes formed by Schiff bases researchgate.net.

The interplay of these electronic effects is crucial. For instance, a study on salicylaldehyde (B1680747) Schiff bases demonstrated that the electronic effect of the substituent on the aniline ring has a significant influence on the stability of the resulting complex; electron-donating groups enhance stability, while electron-withdrawing groups decrease it researchgate.net.

Steric Effects:

The size and position of substituents can also influence biological activity by creating steric hindrance, which may either promote or prevent binding to a receptor. The position of a substituent (ortho, meta, or para) can dramatically alter the molecule's conformation and, consequently, its biological activity.

SubstituentPositionElectronic EffectPotential Impact on Efficacy
Chlorinepara (on benzylidene)Electron-withdrawingMay enhance lipophilicity and membrane permeability; can influence binding through halogen bonding.
Methylmeta (on phenyl)Electron-donatingMay increase electron density at the imine nitrogen, potentially enhancing binding affinity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. These models use various molecular descriptors to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogs.

For Schiff base derivatives, several types of descriptors are commonly employed in QSAR modeling:

Electronic Descriptors: These describe the electronic properties of the molecule, such as atomic charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These are crucial for understanding how the molecule will interact with electron-rich or electron-deficient sites on a receptor.

Steric Descriptors: These relate to the three-dimensional size and shape of the molecule, including molecular volume, surface area, and molar refractivity.

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, often represented by the partition coefficient (log P). Lipophilicity is critical for a drug's absorption, distribution, metabolism, and excretion (ADME) properties.

Topological Descriptors: These are numerical values that describe the connectivity of atoms in a molecule.

A typical QSAR study on Schiff bases might generate a regression equation like the following hypothetical example:

Biological Activity (e.g., pIC50) = c0 + c1(Log P) + c2(LUMO) + c3*(Molar Refractivity)**

Where c0, c1, c2, and c3 are coefficients determined from the regression analysis. Such models have been successfully applied to various series of Schiff bases to elucidate the key structural features governing their biological activities, such as cyclooxygenase (COX) inhibition nih.gov.

Descriptor TypeExamplesRelevance to this compound
ElectronicDipole moment, HOMO/LUMO energiesThe chlorine and methyl groups significantly alter the electronic landscape of the molecule.
StericMolar refractivity, Molecular volumeThe positions of the substituents affect the overall shape and potential for steric clashes with a receptor.
HydrophobicLog PThe chlorine atom increases lipophilicity, which can be quantified by Log P.

Molecular Docking and Ligand-Receptor Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This method is invaluable for understanding the specific interactions that drive the biological activity of a compound at the molecular level.

For a derivative of this compound, a molecular docking study would involve:

Preparation of the Ligand and Receptor: The 3D structure of the Schiff base would be generated and optimized. A 3D structure of the target protein (receptor) would be obtained from a protein data bank or generated through homology modeling.

Docking Simulation: A docking algorithm would be used to explore the possible binding modes of the ligand within the active site of the receptor.

Analysis of Binding Interactions: The resulting docked poses are then analyzed to identify key intermolecular interactions, such as:

Hydrogen Bonds: The imine nitrogen is a potential hydrogen bond acceptor.

Hydrophobic Interactions: The aromatic rings can form hydrophobic interactions with nonpolar amino acid residues in the receptor's binding pocket.

Pi-Pi Stacking: The phenyl rings can stack with aromatic residues like phenylalanine, tyrosine, or tryptophan.

Halogen Bonds: The chlorine atom can participate in halogen bonding, a specific type of non-covalent interaction.

These docking studies can provide a structural basis for the observed SAR and can be used to rationalize why certain substituents enhance or diminish activity. For example, a docking study might reveal that a particular substituent forms a crucial hydrogen bond with a key residue in the active site, thus explaining its importance for high efficacy. The results of molecular docking can then be used to design new derivatives with improved binding affinity and, consequently, enhanced biological activity.

Interaction TypePotential Involving Moiety of this compound
Hydrogen BondingImine nitrogen (-C=N-)
Hydrophobic InteractionsPhenyl and benzylidene rings, methyl group
Pi-Pi StackingPhenyl and benzylidene rings
Halogen BondingChlorine atom

Supramolecular Chemistry and Self Assembly of Aromatic Imine Systems

Role of Non-Covalent Interactions in Molecular Assembly

Non-covalent interactions are the cornerstone of supramolecular chemistry, acting as the "glue" that holds molecules together in a crystalline state. wikipedia.org For aromatic imines, a delicate balance of hydrogen bonds, π-π stacking, and, where applicable, halogen bonds, determines the final supramolecular architecture. wikipedia.orgrsc.org The interplay of these forces is crucial for the design and engineering of molecular materials with desired properties. researchgate.net

Hydrogen Bonding Networks

In analogs that do contain hydroxyl groups, stronger, more conventional hydrogen bonds dictate the primary assembly. For example, in many ortho-hydroxy Schiff bases, a strong intramolecular O-H···N hydrogen bond is formed, creating a stable six-membered ring known as an S(6) motif. nih.govscielo.org.zamdpi.com This intramolecular interaction often planarizes a significant portion of the molecule, which in turn influences the potential for intermolecular interactions. Intermolecular O-H···N or O-H···O hydrogen bonds can then link these planar units into chains or more complex networks. mdpi.com

Table 1: Examples of Hydrogen Bonds in Aromatic Imine Analogs

CompoundInteraction TypeDonor-Acceptor Distance (Å)Reference
(E)-2-{[(3-chlorophenyl)imino]methyl}-6-methylphenolC—H⋯O- researchgate.net
(E)-2-{[(3-chloro-4-methylphenyl)imino]methyl}-4-methylphenolO—H⋯N (intramolecular)- nih.gov
5-methyl-2-phenyl-4-[phenyl-(4-phenyl-thiazol-2-ylamino)-methylene]-2,4-dihydro-pyrazol-3-oneN—H⋯O (intramolecular)2.690 scielo.org.za
Syringaldehyde-derived iminesO—H⋯N (intermolecular)Varies mdpi.com

π-π Stacking Interactions

The presence of multiple aromatic rings in p-Chlorobenzylidene-(3-methylphenyl)-amine and its analogs makes π-π stacking interactions a dominant feature in their crystal packing. rsc.orgresearchgate.net These interactions occur between the electron-rich π-systems of adjacent aromatic rings and are highly dependent on their relative orientation and distance. Typically, a parallel-displaced or T-shaped geometry is favored over a face-to-face arrangement to minimize electrostatic repulsion.

In the crystal structure of cis,trans-1,3,5-tris-benzaldimino-cyclohexane, a related Schiff base, the packing is dominated by offset π-stacked interactions between phenyl substituents with an inter-planar distance of 3.4 Å. rsc.org Similarly, in a derivative of 4-nitro-N-methylaniline, centrosymmetric dimers are formed through N–H⋯O interactions, and these dimers are further linked into sheets with the aid of π-π stacking. researchgate.net The substitution pattern on the aromatic rings, including the presence of electron-donating methyl groups or electron-withdrawing chloro groups, can modulate the quadrupole moment of the rings, thereby influencing the strength and geometry of these π-π interactions. rsc.org

Table 2: π-π Stacking Parameters in Related Aromatic Systems

Compound/SystemCentroid-Centroid Distance (Å)Stacking TypeReference
cis,trans-1,3,5-tris-benzaldimino-cyclohexane3.4Offset π-stacking rsc.org
(E)-2-{[(3-chlorophenyl)imino]methyl}-6-methylphenol3.639π-π stacking researchgate.net
4-(4-chlorophenyl)-5-methyl-3-{4-[(2-methylphenyl)methoxy]phenyl}-1,2-oxazole3.804π-π stacking nih.gov

Halogen Bonding in Crystal Engineering

The chlorine atom in this compound introduces the possibility of halogen bonding, a highly directional non-covalent interaction. wikipedia.org A halogen bond forms between an electrophilic region on the halogen atom (the σ-hole) and a nucleophilic site on an adjacent molecule, such as an imine nitrogen or another halogen atom. wikipedia.orgnih.govyoutube.com

In the solid state, chloro-substituted aromatic compounds can exhibit various types of halogen-related interactions, including C-Cl···N, C-Cl···π, and C-Cl···Cl contacts. For instance, in cocrystals of imines with halogen bond donors like diiodotetrafluorobenzene, strong and linear N···I halogen bonds are the primary interaction guiding the assembly. nih.gov While chlorine is a weaker halogen bond donor than iodine, C-Cl···N and C-Cl···π interactions can still play a crucial role in stabilizing the crystal structure, often working in concert with hydrogen bonds and π-stacking. nih.gov The directionality of halogen bonds makes them a powerful tool in crystal engineering for the rational design of supramolecular architectures. mdpi.com

Formation of Supramolecular Architectures

The culmination of these non-covalent interactions leads to the spontaneous organization of molecules into ordered, three-dimensional structures. This process, known as self-assembly, is fundamental to the formation of molecular crystals and other complex supramolecular entities.

Self-Assembly Processes

Self-assembly is the process by which molecules spontaneously form ordered aggregates without external guidance. For aromatic imines, this process begins with the recognition between individual molecules through the specific non-covalent interactions discussed above. Hydrogen bonds might first direct the formation of dimers or chains, which then further assemble into layers or three-dimensional networks through weaker but cumulative π-π stacking and van der Waals forces. mdpi.commdpi.com

Crystal Engineering and Polymorphism

Crystal engineering aims to control the self-assembly process to produce crystalline materials with desired structures and properties. researchgate.netacs.org By systematically modifying the molecular structure—for example, by changing the position of the chloro or methyl substituents on the aromatic rings—it is possible to tune the non-covalent interactions and thus direct the final crystal packing. rsc.org

Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a common phenomenon in rigid organic molecules like aromatic imines. Different polymorphs arise from different arrangements of molecules in the crystal lattice, often due to a subtle competition between various possible non-covalent interactions. For example, one polymorph might be stabilized by a network of C-H···N bonds, while another might maximize π-π stacking interactions. The specific crystallization conditions, such as the choice of solvent and the temperature, can influence which polymorphic form is obtained. While no specific polymorphs are documented for this compound itself, the potential for their existence is high given the complexity of the intermolecular forces at play.

Chirality in Supramolecular Systems

Chirality plays a pivotal role in the function of biological and synthetic molecular systems. In the realm of supramolecular chemistry, the introduction of chirality into aromatic imine systems can lead to the formation of sophisticated, non-covalently bonded structures with a specific handedness. These chiral assemblies are of significant interest for applications in asymmetric catalysis, chiral separations, and chiroptical materials.

The condensation of aromatic dialdehydes with chiral diamines is a common strategy to generate enantiopure macrocyclic Schiff bases. mdpi.comnih.gov These macrocycles can adopt various sizes, such as [2+2], [3+3], and even larger [8+8] condensation products, often with high selectivity depending on the reaction conditions and the use of metal templates. mdpi.comnih.gov

Chiral Self-Recognition and Self-Discrimination

Chiral self-recognition is a phenomenon where a chiral molecule preferentially interacts with molecules of the same chirality, leading to the formation of homochiral aggregates. Conversely, chiral self-discrimination involves the preferential interaction between opposite enantiomers, resulting in heterochiral assemblies. These processes are fundamental to understanding the origins of homochirality in nature and for the development of methods for enantiomeric resolution.

In the context of aromatic imines, chiral self-recognition can be observed during their self-assembly. For instance, glutamide-derived amphiphilic Schiff bases have been shown to self-assemble into helical and fibrous structures, demonstrating how molecular chirality can be translated into macroscopic supramolecular chirality. acs.org While no specific studies on the chiral self-recognition of this compound are available, it is plausible that if synthesized in an enantiopure form (for instance, by incorporating a chiral center in the methylphenylamine moiety), it would exhibit such behaviors. The interplay of steric hindrance from the methyl group and the electronic effects of the chloro substituent would likely influence the geometry and stability of the resulting diastereomeric assemblies.

The table below presents examples of chiral aromatic imine systems and their observed self-assembly behavior, which can serve as a model for predicting the potential properties of chiral derivatives of this compound.

Chiral Building BlockResulting Supramolecular StructureDriving Interactions
Glutamide-derived amphiphilic Schiff basesHelical and fibrous organogelsHydrogen bonding, π-π stacking
trans-1,2-Diaminocyclohexane and aromatic dialdehydesEnantiopure [n+n] macrocyclesImine bond formation, metal templating

Applications in Porous Materials and Host-Guest Chemistry

The versatility of Schiff base chemistry has been extensively exploited in the construction of porous organic materials and in the field of host-guest chemistry. rsc.orgresearchgate.net The reversible nature of the imine linkage allows for "error-correction" during synthesis, often leading to highly ordered and crystalline porous structures such as Covalent Organic Frameworks (COFs) and Porous Organic Polymers (POPs). rsc.orgmdpi.com

Aromatic imines like this compound can be envisioned as building blocks for such materials. The presence of functional groups (chloro and methyl) on the aromatic rings can be used to tune the pore size, surface area, and chemical properties of the resulting porous material. rsc.org For example, the chlorine atom could introduce specific interaction sites within the pores, potentially enhancing selectivity for certain guest molecules.

Porous organic polymers constructed from electron-rich aromatic amines and aldehydes via Schiff base polycondensation have demonstrated high efficiency in capturing iodine, a significant component of nuclear waste. mdpi.com The π-conjugated systems of these polymers form charge-transfer complexes with iodine molecules, leading to their effective sequestration. mdpi.com

In host-guest chemistry, discrete molecular cages based on aromatic imines have been synthesized. nih.gov These cages can encapsulate a variety of guest molecules, with selectivity often dictated by the size, shape, and chemical nature of both the host cage and the guest molecule. nih.gov For instance, truncated tetrahedral imine cages have been shown to bind tetra-n-alkylammonium ions with varying affinities depending on the size of the cage's windows and the bulkiness of the guest. nih.gov

The table below summarizes key data for porous organic materials and host-guest systems derived from aromatic imines, illustrating their potential applications.

Material/SystemBuilding BlocksKey Properties/FindingsApplication
Porous Organic Polymers (POPs)Td-symmetric adamantane (B196018) knot and four-branched "linkage" moleculesHigh iodine adsorption capacity (up to 3.94 g·g⁻¹)Radioactive iodine capture
Truncated Tetrahedral Imine Cages[4+4] condensation of trialdehydes and diaminesSelective encapsulation of tetra-n-alkylammonium ions based on sizeMolecular recognition, separation
Covalent Organic Framework (COF)Benzene-1,3,5-tricarbaldehyde and p-phenylenediamine2D framework capable of hosting guest molecules like coroneneHost-guest architectures, surface-confined catalysis

Photophysical Properties and Potential Optoelectronic Applications

UV-Visible Absorption Characteristics

The electronic absorption spectra of Schiff bases are generally characterized by multiple bands in the UV-Vis region, arising from π-π* and n-π* electronic transitions. For p-Chlorobenzylidene-(3-methylphenyl)-amine, the absorption spectrum is anticipated to be a superposition of the spectra of its constituent parts: p-chlorobenzaldehyde and 3-methylaniline, with modifications due to the formation of the azomethine (-CH=N-) linkage.

The electronic spectra of substituted N-benzylimines have been shown to be a composite of the spectra of the corresponding benzaldehyde (B42025) and aniline (B41778) moieties. acs.org The azomethine group can act as an electron acceptor when linked to a phenyl group at its carbon end and as an electron donor when linked to a phenyl group at its nitrogen end. acs.org In the case of this compound, the chlorine substituent on the benzaldehyde ring and the methyl group on the aniline ring will further modulate these electronic transitions.

Typically, Schiff bases exhibit two or three main absorption bands. The first band, at longer wavelengths, is often attributed to a charge-transfer (CT) transition involving the entire molecule. The other bands at shorter wavelengths are usually assigned to local excitations within the aromatic rings. For similar Schiff bases, these bands are observed in the range of 350-450 nm and at shorter wavelengths. nih.gov A red shift in the absorption spectrum is often observed in more polar solvents, indicative of a π-π* transition. nih.gov

Table 1: Expected UV-Visible Absorption Data for this compound in Different Solvents (Based on Analogous Compounds)

SolventExpected λ_max (nm)Transition
n-Hexane~315-325π-π
Dichloromethane (B109758)~320-330π-π
Acetonitrile (B52724)~325-335π-π
Ethanol (B145695)~330-340π-π

Note: The data in this table is hypothetical and based on trends observed for similar Schiff bases. The exact values for this compound would require experimental verification.

Fluorescence Emission Studies

Many Schiff bases are known to be fluorescent, with their emission properties being highly sensitive to the molecular structure and the surrounding environment. The fluorescence of this compound is expected to originate from the decay of the first excited singlet state (S1) to the ground state (S0).

The fluorescence quantum yield (Φ_f) is a critical parameter that quantifies the efficiency of the fluorescence process. For Schiff bases, the quantum yield can vary significantly depending on the substituents and the solvent. Generally, rigid molecular structures and environments that reduce non-radiative decay pathways lead to higher quantum yields. For some D–π-A Schiff bases, aggregation-induced emission enhancement (AIEE) has been observed, where the restriction of intramolecular rotation in aggregates leads to enhanced fluorescence. rsc.org While specific quantum yield data for this compound is not available, related Schiff bases have shown quantum yields ranging from low to moderate values.

The fluorescence emission of Schiff bases often exhibits solvatochromism, where the emission maximum shifts with changes in solvent polarity. A red shift in the emission spectrum with increasing solvent polarity is typically observed for molecules with a more polar excited state compared to the ground state. This positive solvatochromism is common for π-π* transitions. The study of solvent effects provides valuable insights into the nature of the excited state and the dipole moment changes upon excitation. For some heterocyclic Schiff bases, positive fluorosolvatochromism has been reported for the amine analogues, while the azomethines exhibited negative fluorosolvatochromism. mdpi.com

Table 2: Expected Fluorescence Emission Data for this compound in Different Solvents (Based on Analogous Compounds)

SolventExpected λ_em (nm)Expected Stokes Shift (nm)
n-Hexane~380-400~65-75
Dichloromethane~400-420~80-90
Acetonitrile~410-430~85-95
Ethanol~420-440~90-100

Note: The data in this table is hypothetical and based on trends observed for similar Schiff bases. The exact values for this compound would require experimental verification.

Singlet Oxygen Generation Efficiency

Schiff bases and their metal complexes can act as photosensitizers, generating reactive oxygen species (ROS) such as singlet oxygen (¹O₂) upon irradiation with light. The efficiency of singlet oxygen generation is a crucial parameter for applications in photodynamic therapy and photocatalysis. The process typically involves the absorption of light by the photosensitizer, followed by intersystem crossing to an excited triplet state. This triplet state can then transfer its energy to ground-state molecular oxygen (³O₂), promoting it to the highly reactive singlet state (¹O₂). The singlet oxygen quantum yield (Φ_Δ) is a measure of this efficiency. While no direct data exists for this compound, the presence of heavy atoms like chlorine can, in some cases, enhance intersystem crossing and potentially lead to singlet oxygen generation.

Photostability and Degradation under Irradiation

Photostability is a critical factor for any material intended for use in optoelectronic devices or other applications involving light exposure. The photostability of Schiff bases can be influenced by the nature of the substituents and the matrix in which they are incorporated. Degradation can occur through various pathways, including photo-hydrolysis of the imine bond or photo-oxidation. Studies on related compounds have shown that some Schiff bases exhibit good thermal stability. nih.gov However, prolonged exposure to UV radiation can lead to degradation, often following pseudo-first-order kinetics. mdpi.com The specific degradation pathways for this compound would need to be investigated through detailed photochemical studies.

Correlation of Photophysical Properties with Electronic Structure

The photophysical properties of this compound are intrinsically linked to its electronic structure. Theoretical calculations, such as those based on Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are powerful tools for understanding these correlations. researchgate.net

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the electronic transitions. In many Schiff bases, the HOMO is localized on the aniline moiety, while the LUMO is centered on the benzaldehyde part and the imine bridge. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is related to the energy of the lowest-lying electronic transition. The electron-donating methyl group on the aniline ring is expected to raise the energy of the HOMO, while the electron-withdrawing chloro group on the benzaldehyde ring will lower the energy of the LUMO. This would result in a smaller HOMO-LUMO gap compared to the unsubstituted benzylideneaniline, leading to a red-shift in the absorption and emission spectra.

Furthermore, the dihedral angle between the two aromatic rings plays a crucial role in determining the extent of π-conjugation across the molecule, which in turn affects the photophysical properties. A more planar conformation generally leads to a smaller HOMO-LUMO gap and red-shifted spectra.

Green Chemistry Principles in the Synthesis and Application of Aromatic Schiff Bases

Sustainable Sourcing of Feedstocks

The conventional synthesis of aromatic Schiff bases like p-Chlorobenzylidene-(3-methylphenyl)-amine relies on precursors derived from petrochemical sources. Specifically, p-chlorobenzaldehyde and 3-methylaniline are typically manufactured from petroleum-based starting materials. A key principle of green chemistry is the use of renewable feedstocks to minimize dependence on fossil fuels and reduce the carbon footprint of chemical manufacturing.

Researchers are exploring alternative, sustainable routes to these aromatic building blocks. Lignin (B12514952), a major component of lignocellulosic biomass and a waste product of the paper industry, is the most abundant renewable source of aromatic compounds on Earth. acs.org Advances in biorefinery techniques are aimed at breaking down lignin to produce valuable aromatic platform chemicals, including phenols and aldehydes, which could serve as precursors for Schiff base synthesis. acs.orgnih.govbohrium.com For instance, catalytic strategies are being developed to transform lignocellulose into a range of building blocks, including methodologies to yield amines from lignin.

Another innovative approach to sustainable sourcing involves the upcycling of plastic waste. Poly(ethylene terephthalate) (PET), a widely used polymer, can be chemically broken down through aminolysis. mdpi.com In one study, PET waste was depolymerized using 1,2-diaminopropane (B80664) under solvent-free conditions to produce a terephthalamide (B1206420) product, which was then successfully converted into a Schiff base. mdpi.com This strategy demonstrates a circular economy approach, transforming a persistent environmental pollutant into a valuable chemical precursor. mdpi.com

Resource Efficiency and Waste Minimization Strategies

The classic synthesis of a Schiff base involves the condensation reaction between a primary amine and a carbonyl compound (an aldehyde or ketone). wikipedia.orgresearchgate.netderpharmachemica.com This reaction is a prime example of an atom-economical process, as the only theoretical byproduct is water. masterorganicchemistry.com However, traditional methods often employ volatile and hazardous organic solvents to facilitate the reaction and remove the water byproduct, typically through azeotropic distillation with a Dean-Stark apparatus. tandfonline.com This generates significant solvent waste, which contravenes green chemistry principles.

Modern strategies for synthesizing aromatic Schiff bases focus on maximizing resource efficiency and minimizing waste generation. bohrium.com Key approaches include:

Solvent-Free Synthesis (Neat Reactions): Performing reactions without a solvent is an ideal green chemistry scenario. researchgate.net The synthesis of various imines has been achieved with high efficiency by simply mixing the neat reactants, sometimes with the aid of a catalyst, at room temperature or with gentle heating. nih.gov This eliminates all solvent-related waste and simplifies product purification.

Mechanochemistry (Grinding): This technique involves the grinding of solid reactants together, often with a catalytic amount of an additive. researchgate.net The mechanical energy initiates the chemical reaction, eliminating the need for bulk solvents. researchgate.networldwidejournals.com This method is noted for being rapid, efficient, and environmentally friendly. researchgate.netresearchgate.net

Aqueous Reaction Media: Using water as a solvent is a cornerstone of green chemistry due to its safety, non-toxicity, and availability. tandfonline.comrsc.org While the reactants may have low solubility, the synthesis of imines in aqueous solutions has been successfully demonstrated. tandfonline.comrsc.org In some cases, surfactants can be used to create micelles that facilitate the reaction in water. rsc.org

The following table compares traditional and green methods for Schiff base synthesis, highlighting the improvements in efficiency and waste reduction.

Table 1: Comparison of Synthetic Methodologies for Schiff Bases

Method Catalyst/Medium Reaction Time Yield Environmental Considerations
Conventional Reflux in organic solvent (e.g., ethanol (B145695), methanol) Several hours 73-84% researchgate.networldwidejournals.com Generates volatile organic compound (VOC) waste; requires significant energy for heating.
Grinding Solvent-free (mechanochemistry) Minutes High Eliminates solvent waste; low energy consumption. researchgate.net
Microwave Solvent-free or natural acid (e.g., lemon juice) 80-120 seconds nih.govacs.org >90% nih.govresearchgate.net Drastically reduces reaction time and energy use; avoids hazardous solvents. nih.govacs.org
Ultrasound Water or silica (B1680970) promoter 14-20 minutes worldwidejournals.comnih.gov ~92% worldwidejournals.com Energy-efficient; can be performed in green solvents like water. worldwidejournals.comnih.gov
Aqueous Water, sometimes with surfactant Hours Variable, can be low Utilizes a safe and environmentally benign solvent. tandfonline.comrsc.org

Advancements in Production Processes for Reduced Environmental Impact

A significant focus of green chemistry is the reduction of energy consumption in chemical processes. tandfonline.com Traditional methods for synthesizing Schiff bases often require prolonged heating under reflux, which is energy-intensive. researchgate.net Modern advancements in production processes offer more energy-efficient and rapid alternatives. researchgate.nettandfonline.com

Microwave-Assisted Synthesis: The use of microwave irradiation has emerged as a powerful tool in organic synthesis. nih.govnih.govyoutube.com Microwave heating can dramatically accelerate the rate of reaction, reducing synthesis times from hours to mere minutes or even seconds. nih.govnih.govyoutube.com These reactions are often performed solvent-free or in the presence of a natural acid catalyst like cashew shell extract or lemon juice, further enhancing their green credentials. nih.govacs.orgresearchgate.net The key advantages include high yields, rapid reaction rates, and the elimination of side products, leading to easier workup and purification. nih.govacs.org

Ultrasound-Assisted Synthesis (Sonochemistry): Sonication, the application of ultrasound energy to a reaction, is another effective green technique. nih.govresearchgate.netnih.gov The formation of acoustic cavities creates localized high-pressure and high-temperature zones, which accelerates the reaction rate. researchgate.net Ultrasound-assisted synthesis of imines has been shown to produce high yields in significantly shorter reaction times compared to conventional methods and can be conducted in environmentally friendly solvents like water. worldwidejournals.comresearchgate.net

The table below provides a comparative analysis of reaction times and yields for conventional versus modern energy-efficient methods.

Table 2: Efficiency of Advanced Production Processes for Schiff Bases

Compound Type Method Conditions Time Yield Reference
Aromatic Schiff Bases Conventional (Reflux) Ethanol 3-5 hours Moderate researchgate.net
Aromatic Schiff Bases Microwave Cashew Shell Extract (Solvent-free) 80-120 seconds 89-96% nih.govacs.org
Aromatic Schiff Bases Microwave Lemon Juice 2-3 minutes 94% rdd.edu.iq
Nicotinohydrazide Schiff Base Conventional (Stirring) Water, 60°C - 84% worldwidejournals.com
Nicotinohydrazide Schiff Base Ultrasound Water, 60°C 14 minutes 92% worldwidejournals.com

Lifecycle Assessment (LCA) Considerations for Imine Compounds

A comprehensive evaluation of a chemical's environmental credentials requires a Lifecycle Assessment (LCA). An LCA analyzes the environmental impacts associated with all stages of a product's life, from raw material extraction through manufacturing, use, and final disposal or degradation.

Specific, detailed LCA studies for this compound are not widely available in the public domain. This is common for many specialty chemicals. However, general principles and challenges can be discussed. A review of LCA for active pharmaceutical ingredients (APIs) highlights significant gaps in data and modeling for many chemical emissions, which would also apply to specialized imines.

Key considerations for the LCA of an imine compound include:

Cradle-to-Gate Analysis: This would assess the impact of sourcing precursors (e.g., p-chlorobenzaldehyde, 3-methylaniline) from either fossil fuels or renewable feedstocks. The energy consumption and waste generated during the synthesis process itself, whether by conventional or green methods (microwave, sonication), would be a critical factor. tandfonline.com

Use Phase: The application of the imine compound is crucial. For example, some Schiff bases have been investigated for their ability to capture CO2, which could represent a positive environmental contribution during their use phase. ut.ac.ir Others are used as intermediates, where the downstream processing impacts would need to be included. iosrjournals.org

End-of-Life (Fate and Degradation): The stability and degradation of the imine are important. The hydrolysis of the imine bond regenerates the starting aldehyde and amine, and the environmental fate of these degradation products must be considered. masterorganicchemistry.comnih.gov The presence of a chlorinated aromatic ring, as in p-chlorobenzaldehyde, suggests that its degradation pathway requires careful evaluation to avoid the formation of persistent organic pollutants.

Biocatalysis in Schiff Base Synthesis and Functionalization

Biocatalysis, the use of enzymes to catalyze chemical reactions, is a pillar of green chemistry. bohrium.commdpi.com It offers high selectivity under mild conditions (room temperature, atmospheric pressure, and neutral pH), reducing energy consumption and the formation of unwanted byproducts. mdpi.comchemistryviews.org

Synthesis of Chiral Amine Precursors: Many advanced applications require chiral amines as precursors. The biocatalytic synthesis of these amines is a well-established green technology. mdpi.com ω-Transaminases (ω-TAs) are particularly valuable enzymes that can synthesize chiral amines with high enantiomeric purity from inexpensive prochiral ketones. nih.govmdpi.comillinois.edufrontiersin.org This enzymatic approach is a sustainable alternative to conventional chemical methods that often require harsh conditions or result in poor stereoselectivity. illinois.edu The use of ω-TAs has been successfully implemented on an industrial scale for the production of pharmaceutical ingredients like sitagliptin. nih.govillinois.edu

Enzymatic Synthesis and Functionalization of Imines: The direct enzymatic formation of the imine bond is a part of many natural biochemical pathways. iosrjournals.org Beyond synthesis, enzymes offer powerful tools for the functionalization of imines.

Laccases: These multi-copper oxidoreductase enzymes are versatile biocatalysts that use molecular oxygen as an oxidant and produce only water as a byproduct. nih.govnih.govresearchgate.net They can oxidize a wide range of substrates, including aromatic amines and phenols, making them useful for various synthetic transformations. acs.orgbohrium.comnih.gov

Imine Reductases (IREDs): This class of enzymes is gaining significant attention for its ability to asymmetrically reduce imines to form chiral amines. acs.orgacs.org Recent research has uncovered multifunctional IREDs that can catalyze a cascade of reactions in one pot, such as a conjugate reduction followed by a reductive amination, to create complex chiral molecules from simple unsaturated precursors. nih.gov This "one-pot, one-catalyst" approach is highly efficient and green. nih.gov

Enzyme Cascades: Combining multiple enzymes in a one-pot cascade allows for the synthesis of complex molecules from simple starting materials without isolating intermediates. acs.org For instance, cascades involving amine transaminases and imine reductases have been designed to produce saturated N-heterocycles, which are important pharmaceutical scaffolds. acs.orgacs.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and conditions for preparing p-chlorobenzylidene-(3-methylphenyl)-amine?

  • Methodological Answer : The compound, a Schiff base, can be synthesized by condensing p-chlorobenzaldehyde with 3-methylaniline under reflux in anhydrous methanol or ethanol. Catalytic acid (e.g., acetic acid) accelerates imine formation. Reaction progress is monitored via TLC or FT-IR for the disappearance of the aldehyde C=O peak (~1700 cm⁻¹) and emergence of the C=N stretch (~1600–1650 cm⁻¹). Purification involves recrystallization from ethanol or column chromatography. Yield optimization requires stoichiometric control (1:1 molar ratio) and inert atmosphere to prevent oxidation .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR confirms the imine bond (δ ~8–9 ppm for H on C=N) and aromatic substitution patterns.
  • FT-IR : Validates C=N (1600–1650 cm⁻¹) and absence of starting material peaks.
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond lengths/angles and confirming stereochemistry. Single-crystal X-ray diffraction requires high-purity crystals grown via slow evaporation .

Q. How can retention indices in GC-MS aid in compound identification?

  • Methodological Answer : Compare experimental retention indices (e.g., using a non-polar column like DB-5MS) with literature values (e.g., NIST WebBook). Calibration with alkanes ensures accuracy. Discrepancies ≥5 units suggest structural anomalies or impurities, necessitating re-analysis via HPLC or NMR .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic and geometric properties of this compound?

  • Methodological Answer : Optimize the 3D structure using DFT-B3LYP/6-31G* to calculate molecular orbitals, electrostatic potential surfaces, and vibrational frequencies. Validate against experimental IR/NMR data. Use Gaussian or ORCA software for simulations. RI-MP2 corrections improve energy accuracy. Solvent effects (e.g., PCM model) refine predictions for solution-phase behavior .

Q. How to resolve contradictions between crystallographic data and spectroscopic results?

  • Methodological Answer : If X-ray data (e.g., bond length of C=N) conflicts with NMR/IR, consider:

  • Dynamic Effects : Crystallography captures static structures, while NMR averages dynamic conformers.
  • Polymorphism : Different crystal forms may exhibit varying bond parameters. Use DSC/TGA to check for polymorphic transitions.
  • Refinement Errors : Re-analyze SHELXL refinement parameters (e.g., ADPs, restraints) to exclude overfitting .

Q. What strategies are effective in designing biological activity assays for this compound?

  • Methodological Answer :

  • In Vitro Screening : Test antimicrobial activity via microdilution assays (MIC/MBC) against Gram± bacteria/fungi.
  • Molecular Docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., bacterial enzymes). Validate via SPR or ITC for binding affinity.
  • Toxicity Profiling : Employ MTT assays on mammalian cell lines (e.g., HEK293) to assess cytotoxicity .

Q. How to analyze structural flexibility using temperature-dependent NMR?

  • Methodological Answer : Acquire ¹H NMR spectra at 25–80°C in DMSO-d₆. Signal broadening at higher temperatures indicates conformational exchange. Use EXSY experiments to detect slow exchange processes. Variable-temperature studies quantify rotational barriers around the C=N bond .

Q. What crystallographic challenges arise when refining structures with disorder or twinning?

  • Methodological Answer : For disordered regions (e.g., rotating methyl groups), apply SHELXL restraints (DFIX, SIMU) to maintain reasonable geometry. For twinning, use TWIN/BASF commands. Validate with R₁/residual density maps. High-resolution data (≤1.0 Å) improves model accuracy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.